Product packaging for Ophiopogonanone F(Cat. No.:)

Ophiopogonanone F

Cat. No.: B057695
M. Wt: 374.4 g/mol
InChI Key: BWBMGXRBGCGOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ophiopogonanone F is a biologically active homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, a plant used in traditional medicine. This compound has garnered significant research interest due to its potent and multifaceted pharmacological activities. A primary area of investigation is its strong anti-inflammatory potential, where this compound has been demonstrated to effectively inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including TNF-α and IL-6, in activated macrophage models. The underlying mechanism is associated with the suppression of the NF-κB and MAPK signaling pathways. Furthermore, this compound exhibits promising anticancer properties by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines. Its unique chemical structure makes it a valuable reference standard for phytochemical analysis, quality control of herbal extracts, and a critical lead compound for developing novel therapeutic agents. Researchers utilize this compound in biochemical assays and in vitro studies to further elucidate its mechanisms and explore its potential applications in inflammation-related disorders and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O7 B057695 Ophiopogonanone F

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMGXRBGCGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Ophiopogonanone F?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone F is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl. This plant, commonly known as Maidong in traditional Chinese medicine, has a long history of use for treating various ailments, including cardiovascular and inflammatory diseases. The biological activities of many homoisoflavonoids from Ophiopogon japonicus have been investigated, revealing potent antioxidant and anti-inflammatory properties. This technical guide provides a detailed summary of the known physical and chemical properties of this compound, alongside the experimental methodologies and potential biological activities inferred from closely related compounds.

Physical and Chemical Properties

While detailed experimental data for this compound is primarily found in a specific scientific publication, publicly available information and data from commercial suppliers allow for the compilation of its basic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₂O₇ChemFaces
Molecular Weight 374.4 g/mol ChemFaces
CAS Number 588706-67-6ChemFaces
Appearance Not publicly available.-
Melting Point Not publicly available. Reported in J Nat Prod. 2002 Nov;65(11):1731-3.-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BioCrick[1]
Spectral Data Reported in J Nat Prod. 2002 Nov;65(11):1731-3.-

Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound were reported in the primary literature but are not available in the public databases searched.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for this compound have not been extensively studied. However, numerous studies on other homoisoflavonoids isolated from Ophiopogon japonicus provide strong indications of its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2).[2] Overproduction of NO is a key factor in the pathogenesis of inflammatory diseases.[3][4][5] The inhibitory effect on NO production suggests that these compounds may modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS).[6]

Antioxidant Activity

Extracts of Ophiopogon japonicus rich in homoisoflavonoids have demonstrated significant antioxidant capabilities in various in-vitro assays, including DPPH, ABTS, and FRAP assays.[2][7][8] The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in cellular damage and various chronic diseases.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of homoisoflavonoids from Ophiopogon japonicus. While these protocols have been applied to other compounds from the same source, they are representative of the experimental approaches that would be used to investigate this compound.

Isolation and Purification of Homoisoflavonoids

A general procedure for the isolation of homoisoflavonoids from the tubers of Ophiopogon japonicus involves solvent extraction and chromatographic separation.

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected.

  • Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC).

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

G RAW 264.7 Cells RAW 264.7 Cells Pre-incubation Pre-incubation RAW 264.7 Cells->Pre-incubation + this compound LPS Stimulation LPS Stimulation Pre-incubation->LPS Stimulation + LPS Incubation Incubation LPS Stimulation->Incubation Griess Assay Griess Assay Incubation->Griess Assay Supernatant NO Measurement NO Measurement Griess Assay->NO Measurement

Figure 2: Workflow for the Nitric Oxide Production Inhibition Assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Antioxidant Activity Assays

Several assays can be used to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

  • This compound at various concentrations is added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period. The percentage of ABTS•+ scavenging is then calculated.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C.

  • This compound at various concentrations is added to the FRAP reagent.

  • The absorbance of the ferrous-TPTZ complex is measured at 593 nm. The antioxidant capacity is determined against a standard curve of a known antioxidant.[9]

Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB iNOS iNOS MAPK->iNOS Cytokines Cytokines MAPK->Cytokines NFkB->iNOS NFkB->Cytokines OphiopogonanoneF This compound OphiopogonanoneF->MAPK Inhibits OphiopogonanoneF->NFkB Inhibits

Figure 3: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a promising homoisoflavonoid with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. While specific data on its biological activities are currently limited, the well-documented anti-inflammatory and antioxidant properties of other homoisoflavonoids from Ophiopogon japonicus provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for future research aimed at fully characterizing the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Ophiopogonanone F: A Technical Guide to Its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F, a homoisoflavonoid, represents a class of natural products with significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery and natural occurrences of this compound. It details the initial isolation from its primary plant source, outlines the methodologies for its extraction and purification, and presents available quantitative data. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery

This compound was first reported in a 2002 study published in the Journal of Natural Products.[1][2][3] Researchers isolated this novel homoisoflavonoid from an ethanol extract of the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2] The discovery was part of a broader phytochemical investigation that also led to the isolation of four other new homoisoflavonoids: ophiopogonanone C, ophiopogonanone D, ophiopogonone C, and ophiopogonanone E, alongside six previously known compounds.[1][2] The structural elucidation of this compound was accomplished through spectroscopic analyses.[1][2]

Natural Sources

The primary and most well-documented natural source of this compound is the tuber of Ophiopogon japonicus, a perennial herbaceous plant belonging to the Asparagaceae family.[1][2][4] This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely distributed in East Asia and has a long history of medicinal use.[4]

In addition to Ophiopogon japonicus, this compound has also been identified in Liriope muscari (commonly known as lilyturf), another member of the Asparagaceae family.

Quantitative Data

Quantitative analysis of specific homoisoflavonoids in their natural sources is often challenging and can vary significantly based on geographical location, cultivation practices, and the specific extraction and analytical methods employed. While comprehensive studies have focused on the total flavonoid content in Ophiopogon japonicus extracts, specific yield data for this compound is not widely available in the reviewed literature.

The following table summarizes the extraction yields and total flavonoid content from Ophiopogon japonicus root using different solvent systems, which can provide a general indication of the abundance of homoisoflavonoids.

Extraction SolventExtraction Yield (w/w, %)Total Flavonoid Content (mg RE/g of extract)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol26.42 ± 1.393.76 ± 0.16
70% Ethanol31.90 ± 1.422.62 ± 0.06

Data adapted from a study on the antioxidant activity of Ophiopogon japonicus root.

It is important to note that the chloroform/methanol extract, despite having the lowest yield, contained the highest concentration of total flavonoids, suggesting it is an effective solvent system for enriching homoisoflavonoids.

Experimental Protocols

While the original 2002 publication detailing the isolation of this compound was not fully accessible for a detailed protocol, the following methodologies are based on established procedures for the extraction and purification of homoisoflavonoids from Ophiopogon japonicus.

General Extraction of Homoisoflavonoids

Objective: To obtain a crude extract enriched with homoisoflavonoids from the tubers of Ophiopogon japonicus.

Methodology:

  • Plant Material Preparation: Air-dried tubers of Ophiopogon japonicus are pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

  • Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Homoisoflavonoids

Objective: To isolate and purify individual homoisoflavonoids from the crude extract.

Methodology:

  • Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Homoisoflavonoids are typically enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).[5]

  • Recycling High-Speed Counter-Current Chromatography (rHSCCC): This technique can also be employed for the separation of homoisoflavonoid analogues from the enriched fractions.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural source.

experimental_workflow plant_material Dried Tubers of Ophiopogon japonicus powder Pulverized Plant Material plant_material->powder Grinding extraction Extraction with 95% Ethanol powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract Filtration & Concentration partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Enrichment silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc Fraction Collection ophiopogonanone_f Isolated this compound hplc->ophiopogonanone_f Purification

Caption: General workflow for the isolation of this compound.

This technical guide consolidates the available scientific literature on the discovery and natural sources of this compound. Further research is warranted to quantify the concentration of this compound in its various natural sources and to fully elucidate its pharmacological potential.

References

Unraveling the Molecular Architecture of Ophiopogonanone F: A Technical Guide to its Structure Elucidation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

This in-depth technical guide details the structure elucidation of Ophiopogonanone F, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a meticulous breakdown of the spectroscopic data and experimental protocols that were instrumental in deciphering its molecular structure. The structural determination of novel natural products like this compound is a critical step in the discovery of new therapeutic agents.

The structure of this compound was elucidated based on extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The foundational data for this guide is sourced from the pivotal study by Chang et al., "Five new homoisoflavonoids from the tuber of Ophiopogon japonicus," published in the Journal of Natural Products in 2002.[1][2][3]

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structural components.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometer, likely a Q-TOF or Orbitrap instrument, would have been used to acquire the mass spectrum of this compound.

  • Ionization Mode: Electrospray ionization (ESI) is a common technique for the analysis of homoisoflavonoids.[1]

  • Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the mass spectrometer.

  • Data Acquisition: The instrument would be operated in a high-resolution mode to obtain accurate mass measurements of the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zDeduced Formula
[M+H]⁺Data not available in search resultsC₁₉H₁₈O₈
Key Fragment IonsData not available in search results-

Note: Specific m/z values were not available in the provided search results. The molecular formula is inferred from the compound's classification and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) techniques, were employed to piece together the intricate structure of this compound and determine its stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would have been used to acquire the spectra.

  • Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are typically used.

  • 1D NMR: Standard pulse programs would be used to acquire ¹H and ¹³C NMR spectra.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is key for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data not available in search results

Note: The specific ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound were not available in the provided search results.

Visualization of Experimental Workflows and Structural Connectivity

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the methodologies and the key correlations used in the structure elucidation process.

Structure_Elucidation_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Ophiopogon_japonicus Ophiopogon japonicus (Tuber) Crude_Extract Crude Extract Ophiopogon_japonicus->Crude_Extract Extraction Purified_Compound This compound (Pure Isolate) Crude_Extract->Purified_Compound Chromatography Mass_Spec Mass Spectrometry (HRMS) Purified_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (1D & 2D) Purified_Compound->NMR_Spec Molecular_Formula Molecular Formula Mass_Spec->Molecular_Formula Structural_Fragments Structural Fragments & Connectivity NMR_Spec->Structural_Fragments Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure

General workflow for the structure elucidation of a natural product.

Key 2D NMR correlations for establishing the structure of a homoisoflavonoid.

Conclusion

The collective data from mass spectrometry and a variety of NMR techniques enabled the unambiguous determination of the planar structure and relative stereochemistry of this compound. The detailed analysis of HMBC and NOESY spectra was particularly crucial in assembling the molecular puzzle. This guide provides a foundational understanding of the processes involved, which can be applied to the structure elucidation of other novel natural products. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Biosynthesis of Homoisoflavonoids in Ophiopogon japonicus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a significant plant in traditional medicine, known for its rich content of various bioactive secondary metabolites. Among these, homoisoflavonoids stand out due to their unique chemical structures and promising pharmacological activities, including anti-inflammatory and antioxidant effects. Unlike the more common flavonoids, homoisoflavonoids possess an additional carbon atom, which introduces a C6-C1-C6 skeleton. This technical guide provides an in-depth overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols to facilitate further research and drug development.

The Putative Biosynthetic Pathway of Homoisoflavonoids

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus is believed to branch from the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. While the complete pathway has not been fully elucidated, current evidence from transcriptomic and metabolomic studies suggests a multi-step process involving several key enzyme families.

The initial steps are shared with the well-characterized flavonoid biosynthesis pathway. This begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) . Subsequently, Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate.

The divergence towards homoisoflavonoid biosynthesis is hypothesized to occur at the chalcone stage. It is proposed that a specific O-methyltransferase (OMT) acts on a chalcone precursor, likely at the 2'-hydroxyl group, to form a 2'-methoxy chalcone. This methylation is a critical step that is thought to facilitate the subsequent rearrangement and incorporation of the additional carbon atom. The origin of this C1 unit is still under investigation but is presumed to be derived from S-adenosyl-L-methionine (SAM), the common methyl group donor in biological systems. Following methylation, a complex and yet to be characterized enzymatic rearrangement is believed to take place, leading to the formation of the characteristic 3-benzylchroman-4-one scaffold of homoisoflavonoids. Further modifications, such as hydroxylations, methylations, and glycosylations, are then catalyzed by other tailoring enzymes to produce the diverse array of homoisoflavonoids found in Ophiopogon japonicus.

Homoisoflavonoid Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin (2S)-Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Methoxy_Chalcone 2'-Methoxy Chalcone (Putative) Naringenin_Chalcone->Methoxy_Chalcone OMT (Putative) Homoisoflavonoid_Scaffold Homoisoflavonoid Scaffold Methoxy_Chalcone->Homoisoflavonoid_Scaffold Rearrangement (Uncharacterized) Diverse_Homoisoflavonoids Diverse Homoisoflavonoids Homoisoflavonoid_Scaffold->Diverse_Homoisoflavonoids Tailoring Enzymes

A putative biosynthetic pathway for homoisoflavonoids in Ophiopogon japonicus.

Quantitative Data on Homoisoflavonoids and Gene Expression

Several studies have quantified the levels of specific homoisoflavonoids in Ophiopogon japonicus and analyzed the expression of genes potentially involved in their biosynthesis. This data is crucial for understanding the regulation of the pathway and for metabolic engineering efforts.

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Methylophiopogonanone ATuberous RootVaries by cultivar and locationHPLC-DAD[1]
Methylophiopogonanone BTuberous RootVaries by cultivar and locationHPLC-DAD[1]
Ophiopogonanone ATuberous RootNot specifiedLC-MS/MS[2]
Isoophiopogonone ATuberous RootNot specifiedLC-MS/MS[2]
GeneRegulation under Stress (e.g., Cadmium)Method of AnalysisReference
Phenylalanine ammonia-lyase (PAL)Up-regulatedTranscriptomics[3]
4-Coumarate:CoA ligase (4CL)Up-regulatedTranscriptomics[3]
Chalcone isomerase (CHI)Up-regulatedTranscriptomics[3]

Experimental Protocols

Elucidating the complete biosynthetic pathway of homoisoflavonoids in Ophiopogon japonicus requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Transcriptome Analysis to Identify Candidate Genes

Objective: To identify genes encoding enzymes involved in the homoisoflavonoid biosynthesis pathway by analyzing the global gene expression profile of Ophiopogon japonicus.

Methodology:

  • Plant Material and RNA Extraction:

    • Collect fresh tuberous roots of Ophiopogon japonicus.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • Library Preparation and Sequencing:

    • Prepare cDNA libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Assemble the transcriptome de novo using software such as Trinity if a reference genome is unavailable.

    • Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein sequences, Swiss-Prot, KEGG, and Gene Ontology).[4]

    • Identify differentially expressed genes (DEGs) between samples with varying homoisoflavonoid content (e.g., different cultivars or tissues) using packages like DESeq2 or edgeR.

    • Focus on DEGs annotated as enzymes in the phenylpropanoid and flavonoid pathways, particularly O-methyltransferases and other modifying enzymes.

Transcriptome Analysis Workflow Plant_Material O. japonicus Tuberous Roots RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Assembly, Annotation, DEG) Sequencing->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes

Workflow for identifying candidate genes via transcriptome analysis.
Heterologous Expression and Functional Characterization of a Candidate O-Methyltransferase

Objective: To confirm the enzymatic activity of a candidate O-methyltransferase (OMT) identified from the transcriptome analysis.

Methodology:

  • Gene Cloning and Vector Construction:

    • Synthesize the full-length coding sequence of the candidate OMT gene based on the transcriptome data.

    • Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression:

    • Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression according to the vector and host system requirements (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification:

    • Harvest the cells and lyse them to release the protein.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Verify the purity and size of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., naringenin chalcone), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products.

    • Analyze the reaction products by HPLC or LC-MS to identify the methylated product.

Enzyme Characterization Workflow Candidate_Gene Candidate OMT Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Analysis Functional_Confirmation Functional Confirmation Analysis->Functional_Confirmation

References

Ophiopogonanone F: A Technical Overview of its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific mechanistic studies on Ophiopogonanone F are not extensively available in the public scientific literature. This technical guide, therefore, presents a putative mechanism of action for this compound based on the well-documented biological activities of structurally similar homoisoflavonoids isolated from the same plant, Ophiopogon japonicus. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the specific activities of this compound.

Introduction

This compound belongs to the homoisoflavonoid class of compounds, which are characteristic secondary metabolites of the plant Ophiopogon japonicus. This plant has a long history of use in traditional medicine for treating inflammatory conditions and cardiovascular diseases.[1] Other homoisoflavonoids from Ophiopogon japonicus, such as Ophiopogonanone E, Methylophiopogonanone A, and 4'-O-Demethylophiopogonanone E, have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] These activities are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Core Putative Mechanisms of Action

Based on the activities of related compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around the inhibition of inflammatory pathways and the activation of antioxidant responses.

Anti-inflammatory Activity

The anti-inflammatory effects of Ophiopogonanones are largely attributed to the suppression of pro-inflammatory mediators and the modulation of key signaling cascades in immune cells, particularly macrophages.

Homoisoflavonoids from Ophiopogon japonicus have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, they suppress the expression and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

Table 1: Inhibitory Effects of Ophiopogonanone Analogs on Pro-inflammatory Mediators

CompoundAssayCell LineStimulantIC50 ValueReference
4'-O-Demethylophiopogonanone EIL-1β ProductionRAW 264.7LPS32.5 ± 3.5 µg/mL[4]
4'-O-Demethylophiopogonanone EIL-6 ProductionRAW 264.7LPS13.4 ± 2.3 µg/mL[4]

The suppression of pro-inflammatory gene expression is mediated through the modulation of upstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets.

  • MAPK Pathway: Compounds like 4'-O-Demethylophiopogonanone E have been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK signaling cascade.[4] The MAPK pathway, when activated by inflammatory stimuli like LPS, leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.[3]

  • NF-κB Pathway: The activation of the MAPK pathway is often upstream of NF-κB activation.[3] NF-κB is a critical transcription factor that controls the expression of a wide array of inflammatory genes, including those for iNOS, IL-1β, and IL-6.[3]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK) MAPKK->MAPK NFκB_IκBα NF-κB/IκBα (Inactive) MAPK->NFκB_IκBα IκBα IκBα NFκB_IκBα->IκBα Phosphorylation & Degradation NFκB NF-κB (Active) NFκB_IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Ophiopogonanone_F This compound (Putative) Ophiopogonanone_F->MAPK DNA DNA NFκB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) DNA->Proinflammatory_Genes

Putative inhibition of the MAPK/NF-κB signaling pathway by this compound.

Antioxidant and Neuroprotective Activities

Homoisoflavonoids are recognized for their antioxidant properties, which contribute to their neuroprotective effects.[2][5]

Compounds isolated from Ophiopogon japonicus have demonstrated potent antioxidant activity.[5] This is a common feature of phenolic compounds like homoisoflavonoids, which can directly scavenge free radicals.

Methylophiopogonanone A, a related compound, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury.[2] This protection is associated with its anti-inflammatory and anti-oxidative properties.[2]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanisms of action of Ophiopogonanones.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Assay
  • Principle: The concentration of NO in the cell culture supernatant is measured using the Griess reagent, which detects nitrite (a stable product of NO).

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on the standard curve.

Western Blotting for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation of specific proteins (e.g., p-ERK, p-JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Start RAW 264.7 Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate NO_Assay NO Assay (Griess) Supernatant->NO_Assay ELISA ELISA (IL-1β, IL-6) Supernatant->ELISA Western_Blot Western Blot (p-ERK, p-JNK) Cell_Lysate->Western_Blot Analyze_NO Quantify NO Production NO_Assay->Analyze_NO Analyze_Cytokines Quantify Cytokine Levels ELISA->Analyze_Cytokines Analyze_Proteins Quantify Protein Expression/ Phosphorylation Western_Blot->Analyze_Proteins

General experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs from Ophiopogon japonicus provides a strong foundation for its putative anti-inflammatory and neuroprotective effects. It is highly probable that this compound modulates the MAPK and NF-κB signaling pathways to suppress the production of pro-inflammatory mediators. Future research should focus on isolating this compound and directly assessing its activity in various in vitro and in vivo models of inflammation and neurodegeneration to confirm these hypotheses and elucidate its specific molecular targets. Such studies will be crucial for determining its potential as a therapeutic agent.

References

Technical Guide: Preliminary Screening of Ophiopogonanone F for Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products are a promising source of novel antioxidant compounds. Homoisoflavonoids, a unique class of flavonoids found in plants like Ophiopogon japonicus, have demonstrated significant biological activities.[2][3]

This technical guide outlines a comprehensive preliminary screening strategy to evaluate the antioxidant properties of Ophiopogonanone F, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[4] While direct antioxidant data for this compound is limited, this document provides established protocols for chemical and cell-based assays, using data from closely related compounds from the same plant as a benchmark. Furthermore, it explores the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress and a probable target for compounds of this class.

In Vitro Chemical-Based Antioxidant Capacity

The initial screening phase involves chemical-based assays to determine the direct radical-scavenging ability of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose due to their simplicity and reliability.[5] These assays measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical.[6]

Data from Related Homoisoflavonoids

To establish a baseline for expected activity, the following table summarizes quantitative antioxidant data from various extracts of O. japonicus and two major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[3][7] MOPB consistently demonstrated the highest antioxidant activity across multiple assays.[8][9]

SampleDPPH Assay (μmol TE/g)ABTS Assay (μmol TE/g)
Chloroform/Methanol Extract (CME)30.96 ± 0.2645.54 ± 0.24
Methanol Extract (ME)12.33 ± 0.2118.77 ± 0.32
70% Ethanol Extract (EE)8.87 ± 0.1512.79 ± 0.19
Methylophiopogonanone A (MOPA)33.72 ± 0.3550.13 ± 0.41
Methylophiopogonanone B (MOPB)58.19 ± 0.4289.46 ± 0.53
Data sourced from Wang et al. (2017). Values are expressed as μmol of Trolox Equivalents per gram of sample (mean ± SD).[3]
Experimental Workflow: In Vitro Screening

The logical flow for conducting in vitro antioxidant assays is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution (e.g., in DMSO) P2 Create Serial Dilutions (e.g., 10-200 µM) P1->P2 A1 Mix Sample Dilutions with Radical Solution P2->A1 P3 Prepare DPPH/ABTS Working Solution P3->A1 A2 Incubate in the Dark (DPPH: 30 min, ABTS: 6 min) A1->A2 A3 Measure Absorbance (DPPH: 517 nm, ABTS: 734 nm) A2->A3 D1 Calculate Percentage of Radical Inhibition A3->D1 D2 Plot Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Workflow for In Vitro Antioxidant Screening.
Experimental Protocols

  • Principle : In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]

  • Protocol :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.06 mM working solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[10]

  • Principle : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.

  • Protocol :

    • Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 200 µL of the diluted ABTS•+ solution to 20 µL of this compound at various concentrations.

    • Incubate the mixture for 6 minutes at room temperature in the dark.[10]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cell-Based Antioxidant Activity

While chemical assays are useful for initial screening, they do not account for biological factors like cell uptake, metabolism, or localization.[1][11] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy within a cellular environment.[11][12]

Principle of the CAA Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][13] Antioxidants present in the cell can scavenge the ROS, thereby inhibiting the formation of DCF. The reduction in fluorescence intensity is proportional to the antioxidant activity of the test compound.[14]

Experimental Workflow: Cellular Antioxidant Assay

The procedural steps for executing the CAA assay are outlined in the diagram below.

Workflow for Cellular Antioxidant Activity (CAA) Assay.
Experimental Protocol: CAA Assay

  • Cell Culture : Seed human hepatocarcinoma (HepG2) or HeLa cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[13]

  • Preparation : Remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[1]

  • Treatment : Add 50 µL of the DCFH-DA probe solution to all wells. Immediately add 50 µL of this compound at various concentrations (or a standard like Quercetin) to the respective wells.[1]

  • Incubation : Incubate the plate at 37°C for 60 minutes.[14]

  • ROS Induction : Carefully remove the treatment solution and wash the cells three times with DPBS. Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[14]

  • Measurement : Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Read the wells kinetically, with measurements taken every 1 to 5 minutes for a total of 60 minutes.[13]

  • Data Analysis : The antioxidant activity is quantified by calculating the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated and often expressed as quercetin equivalents.[11]

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, many phytochemicals exert their antioxidant effects by modulating endogenous defense pathways. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[15][16]

Under normal physiological (basal) conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its repressor protein, Keap1.[15] Keap1 acts as an adapter for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[17]

When cells are exposed to oxidative stress (e.g., from ROS or electrophiles), specific cysteine residues on the Keap1 protein are modified.[17] This modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and halting its degradation. As a result, newly synthesized Nrf2 stabilizes, accumulates, and translocates to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 target genes.[18][19] This binding initiates the transcription of a wide array of cytoprotective proteins, including phase II detoxification enzymes (e.g., NQO1, GST) and antioxidant enzymes (e.g., Heme Oxygenase-1), bolstering the cell's defense against oxidative damage.[19]

The Keap1-Nrf2 Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_basal Basal Conditions (Low Oxidative Stress) cluster_stress Oxidative Stress Conditions cluster_nucleus Nucleus Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2_basal->Cul3 Recruits Proteasome Proteasome Degradation Nrf2_basal->Proteasome Degradation Ub Ubiquitin Cul3->Ub Ub->Nrf2_basal Ubiquitination ROS ROS / Electrophiles (or this compound) Keap1_stress Keap1 (Cysteines Modified) ROS->Keap1_stress Induces Conformational Change Nrf2_free Nrf2 (Stabilized) Keap1_stress->Nrf2_free Nrf2 Released Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Nuclear Translocation Maf sMaf Nrf2_nucleus->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Genes Transcription of Cytoprotective Genes (HO-1, NQO1, GSTs, etc.)

The Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion and Future Directions

This guide presents a systematic approach for the preliminary antioxidant screening of this compound. The initial phase should focus on quantifying its direct radical-scavenging potential using robust chemical assays like DPPH and ABTS, with the performance of related homoisoflavonoids serving as a valuable reference. Subsequently, the Cellular Antioxidant Activity (CAA) assay is critical to validate these findings in a more biologically relevant context, accounting for cellular uptake and metabolism.

Positive results from these screening assays would warrant further investigation into the underlying mechanisms. Exploring the ability of this compound to activate the Keap1-Nrf2/ARE signaling pathway would be a logical next step. This could involve Western blot analysis to measure the nuclear translocation of Nrf2 and qPCR to quantify the upregulation of its target genes, such as HO-1 and NQO1. A comprehensive understanding of its antioxidant profile will be essential for positioning this compound as a candidate for further drug development.

References

Investigating the Anti-inflammatory Potential of Ophiopogonanone F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of Ophiopogonanone F is limited. This guide synthesizes available data on closely related homoisoflavonoids isolated from the Ophiopogon genus, such as ophioglonin, to provide a comprehensive overview of the potential mechanisms and experimental approaches for investigating this class of compounds. The findings related to these analogous compounds offer a predictive framework for the potential bioactivity of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Natural products are a significant source of novel anti-inflammatory agents. Homoisoflavonoids, a class of compounds found in the rhizomes of Ophiopogon japonicus, have garnered attention for their therapeutic potential. This document provides a technical overview of the anti-inflammatory properties of ophioglonin, a representative homoisoflavonoid, and outlines the experimental protocols and signaling pathways relevant to the investigation of compounds like this compound.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon have been demonstrated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells). These studies have quantified the reduction in key inflammatory mediators.

Table 1: Effect of Ophioglonin (OPN) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
MediatorAssayConcentration of OPNResultReference
Nitric Oxide (NO)Griess Assay12.5, 25, 50 µMDose-dependent inhibition[1]
Reactive Oxygen Species (ROS)DCFH-DA Assay50 µMSignificant reduction[1]
IL-6ELISA50 µMSignificant decrease in protein levels[1]
IL-1βELISA50 µMSignificant decrease in protein levels[1]
TNF-αELISA50 µMSignificant decrease in protein levels[1]
iNosqRT-PCR50 µMSignificant downregulation of gene expression[1]
Il6qRT-PCR50 µMSignificant downregulation of gene expression[1]
Il-1bqRT-PCR50 µMSignificant downregulation of gene expression[1]
TnfαqRT-PCR50 µMSignificant downregulation of gene expression[1]
Cox-2qRT-PCR50 µMSignificant downregulation of gene expression[1]
COX-2Western Blot50 µMSignificant decrease in protein levels[1]

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of ophioglonin has also been validated in animal models of acute inflammation.

Table 2: Effect of Ophioglonin (OPN) in Carrageenan-Induced Mouse Paw Edema
ParameterMeasurementTreatmentResultReference
Paw ThicknessCaliper MeasurementOPN (10 µg·g⁻¹)Significant reduction in paw swelling, peaking at 6 hours post-carrageenan injection[1]

Signaling Pathways

Homoisoflavonoids from Ophiopogon exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway

Ophioglonin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkBa_p65 IκBα-p65/p50 IKK_complex->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 degradation nucleus Nucleus p65_p50->nucleus translocation inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcription Ophiopogonanone_F Ophioglonin Ophiopogonanone_F->IKK_complex inhibits

NF-κB Signaling Pathway Inhibition by Ophioglonin.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. While direct evidence for this compound is pending, related compounds have been shown to suppress the phosphorylation of these kinases.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 (Transcription Factor) p_p38->AP1 p_ERK->AP1 p_JNK->AP1 inflammatory_genes Inflammatory Gene Expression AP1->inflammatory_genes Ophiopogonanone_F Homoisoflavonoids Ophiopogonanone_F->p38 inhibits phosphorylation Ophiopogonanone_F->ERK inhibits phosphorylation Ophiopogonanone_F->JNK inhibits phosphorylation

MAPK Signaling Pathway Inhibition by Homoisoflavonoids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the anti-inflammatory potential of this compound.

In Vitro Experiments

Experimental_Workflow cluster_assays Downstream Analysis start Start cell_culture RAW264.7 Cell Culture start->cell_culture cell_viability Cell Viability Assay (e.g., MTT/CCK-8) cell_culture->cell_viability treatment Pre-treatment with This compound cell_viability->treatment stimulation LPS Stimulation treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest elisa ELISA (TNF-α, IL-6, IL-1β) harvest->elisa griess Griess Assay (Nitric Oxide) harvest->griess q_pcr qRT-PCR (iNOS, COX-2, Cytokines) harvest->q_pcr western_blot Western Blot (NF-κB, MAPK pathways) harvest->western_blot end End elisa->end griess->end q_pcr->end western_blot->end

In Vitro Experimental Workflow.

Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/qRT-PCR) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Assay:

  • Collect cell culture supernatant after treatment and stimulation.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Coat a 96-well plate with capture antibody overnight.

  • Block the plate with a blocking buffer (e.g., 10% FBS in PBS).

  • Add cell culture supernatants and standards and incubate.

  • Wash the plate and add the detection antibody.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[2][3]

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from cell lysates using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for target genes (e.g., iNos, Cox-2, Tnfα, Il6, Il1b) and a housekeeping gene (e.g., β-actin).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Western Blotting:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiment: Carrageenan-Induced Paw Edema
  • Animals: Male Kunming mice or Wistar rats.

  • Grouping: Divide animals into control, carrageenan-only, positive control (e.g., indomethacin), and this compound treatment groups.

  • Treatment: Administer this compound (e.g., by oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% κ-carrageenan solution into the sub-plantar surface of the right hind paw.[4][5]

  • Measurement: Measure the paw thickness or volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5][6]

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only group.

Conclusion

While direct evidence for this compound is still emerging, the significant anti-inflammatory activities of related homoisoflavonoids from Ophiopogon species, such as ophioglonin, provide a strong rationale for its investigation. The established mechanisms, primarily through the inhibition of the NF-κB and MAPK signaling pathways, offer a clear roadmap for future research. The experimental protocols detailed in this guide provide a robust framework for elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Ophiopogonanone F and its Congeners: A Technical Guide to their Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Ophiopogon japonicus (Mai Men Dong) is a perennial herb with a rich history in Traditional Chinese Medicine (TCM), where it has been traditionally used to nourish the 'yin', moisten the lungs, and clear heart fire.[1][2][3][4] The therapeutic effects of this plant are largely attributed to its unique phytochemical composition, particularly a class of compounds known as homoisoflavonoids. Among these is Ophiopogonanone F, a constituent of a larger family of structurally related ophiopogonanones.[5] While research specifically targeting this compound is still in its nascent stages, the broader family of homoisoflavonoids from Ophiopogon japonicus has been the subject of numerous studies, revealing significant biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential pharmacological applications, supported by available quantitative data and detailed experimental methodologies.

The Homoisoflavonoid Profile of Ophiopogon japonicus

Ophiopogon japonicus is a rich source of diverse homoisoflavonoids. These compounds are characterized by a 16-carbon skeleton and are biosynthetically derived from the flavonoid pathway. This compound belongs to this class of compounds.[5] While specific data on this compound is limited, extensive research on its congeners, such as ophiopogonanone A, ophiopogonanone E, methylophiopogonanone A, and methylophiopogonanone B, provides valuable insights into the potential therapeutic properties of this compound class.[1][2][4][6][7] These compounds have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1][4][8][9][10]

Quantitative Data on the Biological Activity of Ophiopogon Homoisoflavonoids

The following tables summarize the available quantitative data for various homoisoflavonoids isolated from Ophiopogon japonicus. It is important to note the absence of specific data for this compound, highlighting a key area for future research.

Table 1: Anti-inflammatory Activity of Ophiopogon Homoisoflavonoids

CompoundAssayTargetCell LineIC50 ValueReference
4'-O-Demethylophiopogonanone EELISAIL-1β ProductionLPS-induced RAW 264.732.5 ± 3.5 µg/mL[10][11]
4'-O-Demethylophiopogonanone EELISAIL-6 ProductionLPS-induced RAW 264.713.4 ± 2.3 µg/mL[10][11]

Table 2: Enzyme Inhibitory Activity of Ophiopogon Homoisoflavonoids

CompoundEnzymeSubstrateIC50 ValueReference
Methylophiopogonanone ATyrosinaseL-DOPA(10.87 ± 0.25) x 10⁻⁵ mol L⁻¹[12][13]
Methylophiopogonanone BTyrosinaseL-DOPA(18.76 ± 0.14) x 10⁻⁵ mol L⁻¹[12][13]

Key Experimental Protocols

To facilitate further research in this area, detailed methodologies for the isolation and biological evaluation of homoisoflavonoids from Ophiopogon japonicus are provided below.

Protocol 1: Extraction and Isolation of Homoisoflavonoids

This protocol is adapted from methodologies described in studies on the isolation of homoisoflavonoids from Ophiopogon japonicus.[6][8][14]

1. Plant Material and Extraction:

  • Dried and powdered roots of Ophiopogon japonicus are subjected to extraction with a suitable solvent system, such as 70% ethanol or a chloroform/methanol mixture.
  • The extraction is typically performed using ultrasonication or reflux for a specified duration to ensure optimal yield.

2. Fractionation:

  • The crude extract is then partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The homoisoflavonoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.
  • A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

  • Fractions containing the compounds of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
  • A C18 column is commonly used for HPLC, with a mobile phase consisting of a gradient of acetonitrile and water.

G cluster_extraction Extraction & Fractionation cluster_purification Purification Dried Ophiopogon japonicus Roots Dried Ophiopogon japonicus Roots Crude Extract Crude Extract Dried Ophiopogon japonicus Roots->Crude Extract Solvent Extraction Ethyl Acetate Fraction Ethyl Acetate Fraction Crude Extract->Ethyl Acetate Fraction Liquid-Liquid Partitioning Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Initial Separation HPLC / HSCCC HPLC / HSCCC Silica Gel Column Chromatography->HPLC / HSCCC Fine Purification Isolated Homoisoflavonoids\n(e.g., this compound) Isolated Homoisoflavonoids (e.g., this compound) HPLC / HSCCC->Isolated Homoisoflavonoids\n(e.g., this compound)

Protocol 2: Assessment of Anti-inflammatory Activity

This protocol outlines the methodology for evaluating the anti-inflammatory effects of isolated compounds, based on common in vitro assays.[9][10]

1. Cell Culture and Treatment:

  • Macrophage cell lines, such as RAW 264.7, are cultured under standard conditions.
  • Cells are pre-treated with varying concentrations of the test compound (e.g., a specific ophiopogonanone) for a defined period.
  • Inflammation is then induced by adding Lipopolysaccharide (LPS).

2. Nitric Oxide (NO) Production Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
  • A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

3. Cytokine Production Assay (ELISA):

  • The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G RAW 264.7 Macrophages RAW 264.7 Macrophages Pre-treatment with Homoisoflavonoid Pre-treatment with Homoisoflavonoid RAW 264.7 Macrophages->Pre-treatment with Homoisoflavonoid LPS Stimulation LPS Stimulation Pre-treatment with Homoisoflavonoid->LPS Stimulation Measure NO Production\n(Griess Assay) Measure NO Production (Griess Assay) LPS Stimulation->Measure NO Production\n(Griess Assay) Measure Cytokine Levels\n(ELISA) Measure Cytokine Levels (ELISA) LPS Stimulation->Measure Cytokine Levels\n(ELISA)

Signaling Pathways in the Bioactivity of Ophiopogon Homoisoflavonoids

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the modulation of key intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[13][15]

Inflammatory stimuli, such as LPS, activate these pathways, leading to the production of pro-inflammatory mediators. Homoisoflavonoids may exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades, thereby downregulating the expression of inflammatory genes.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Homoisoflavonoids Homoisoflavonoids MAPK Pathway MAPK Pathway Homoisoflavonoids->MAPK Pathway Inhibition NF-κB Pathway NF-κB Pathway Homoisoflavonoids->NF-κB Pathway Inhibition AP-1 AP-1 MAPK Pathway->AP-1 NF-κB NF-κB NF-κB Pathway->NF-κB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression Activation NF-κB->Pro-inflammatory Gene Expression Activation Inflammatory Mediators\n(NO, IL-6, TNF-α) Inflammatory Mediators (NO, IL-6, TNF-α) Pro-inflammatory Gene Expression->Inflammatory Mediators\n(NO, IL-6, TNF-α)

Conclusion and Future Directions

The homoisoflavonoids from Ophiopogon japonicus represent a promising class of natural products with therapeutic potential, particularly in the management of inflammatory conditions. While this compound itself remains largely uncharacterized, the available data on its structural analogs strongly suggest that it may possess similar biological activities. This guide highlights the significant opportunities for further research into the specific pharmacological profile of this compound. Future studies should focus on its isolation in sufficient quantities for comprehensive biological screening, elucidation of its precise mechanisms of action, and evaluation in preclinical models of disease. Such research is crucial for validating its potential as a lead compound for the development of novel therapeutics.

References

Spectroscopic Profile of Ophiopogonanone F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein serves as a crucial resource for the identification, characterization, and further development of this compound in pharmaceutical and scientific research.

Chemical Structure

This compound is chemically identified as 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one.

Molecular Formula: C₂₀H₂₂O₇ Molecular Weight: 374.39 g/mol

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound, originally reported by Anh et al. (2003), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-ax4.48dd11.2, 5.2
2-eq4.22dd11.2, 3.6
32.85m
9-ax3.25dd14.0, 4.8
9-eq2.75dd14.0, 9.2
6-CH₃2.15s
5-OCH₃3.86s
8-OCH₃3.79s
4'-OCH₃3.78s
3'6.42d2.4
5'6.45dd8.4, 2.4
6'6.98d8.4
7-OH6.05s
2'-OH6.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
272.1
346.5
4197.5
4a108.9
5159.2
6107.8
7157.1
8130.2
8a108.1
930.9
1'115.8
2'156.5
3'102.3
4'159.8
5'106.8
6'131.2
6-CH₃8.9
5-OCH₃60.9
8-OCH₃56.1
4'-OCH₃55.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretching (phenolic)
~2925C-H stretching (aliphatic)
~1680C=O stretching (ketone)
~1600, ~1500C=C stretching (aromatic)
~1270C-O stretching (aryl ether)
~1150C-O stretching (alcohol)

Note: The IR data is representative of homoisoflavonoids of this type.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Solventλmax (nm)
Methanol~285, ~330 (sh)

Note: The UV-Vis data is representative of homoisoflavonoids of this type.

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the dried tubers of Ophiopogon japonicus. A general workflow for its isolation is as follows:

experimental_workflow plant_material Dried Tubers of Ophiopogon japonicus extraction Extraction with Organic Solvents (e.g., EtOH/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with EtOAc) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Preparative HPLC or Recrystallization fractions->purification ophiopogonanone_f Pure this compound purification->ophiopogonanone_f structure_elucidation cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation 1H_NMR ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants Proton_Environment Proton Environment and Neighboring Protons 1H_NMR:f1->Proton_Environment 13C_NMR ¹³C NMR Number and Types of Carbons Carbon_Skeleton Carbon Skeleton 13C_NMR:f1->Carbon_Skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity and Spatial Relationships Fragment_Connectivity Connectivity of Molecular Fragments 2D_NMR:f1->Fragment_Connectivity IR IR Functional Groups (OH, C=O, C=C) Functional_Groups Presence of Key Functional Groups IR:f1->Functional_Groups MS Mass Spectrometry Molecular Weight and Formula Molecular_Formula Elemental Composition MS:f1->Molecular_Formula Final_Structure Confirmed Structure of This compound Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Fragment_Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Ophiopogonanone F from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F, a homoisoflavonoid found in the tubers of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound. The methodology encompasses extraction, fractionation, and multi-step chromatography, designed to yield a high-purity product suitable for research and drug development purposes.

Introduction

Ophiopogon japonicus (Liliaceae), commonly known as "Maidong," is a traditional Chinese medicine with a history of use in treating a variety of ailments, including cardiovascular and inflammatory diseases.[1] Its therapeutic effects are attributed to a rich composition of bioactive molecules, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[1][2][3][4] this compound is one such homoisoflavonoid that has been isolated from the tubers of this plant.[5] This protocol outlines a comprehensive procedure for the efficient extraction and purification of this compound.

Experimental Protocols

Preparation of Plant Material

Dried tubers of Ophiopogon japonicus are the starting material for the isolation process. The tubers should be pulverized into a fine powder to maximize the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of compounds, including this compound.

Protocol:

  • Weigh the powdered tubers of Ophiopogon japonicus.

  • Suspend the powder in 95% ethanol.[5]

  • Perform the extraction at room temperature with continuous stirring for 24 hours.

  • Filter the mixture to separate the ethanolic extract from the plant residue.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity. This step helps in enriching the fraction containing this compound.

Protocol:

  • Suspend the crude ethanol extract in water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the ethyl acetate fraction, as homoisoflavonoids are known to be enriched in this fraction.[1]

  • Evaporate the ethyl acetate under reduced pressure to obtain the dried ethyl acetate fraction.

Purification

A multi-step chromatographic approach is employed for the final purification of this compound from the enriched fraction.

Protocol:

  • Prepare a silica gel column packed in a suitable non-polar solvent.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.

  • Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).[1]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the target compound, this compound, based on the TLC profile.

For further purification and to obtain high-purity this compound, High-Speed Counter-Current Chromatography (HSCCC) can be employed. This technique is particularly effective for separating structurally similar compounds.[1]

Protocol:

  • Select a suitable two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water may be effective.[1]

  • Prepare the HSCCC instrument by filling the column with the stationary phase.

  • Dissolve the semi-purified fraction from the silica gel column in a mixture of the stationary and mobile phases.

  • Inject the sample and begin the separation by pumping the mobile phase through the column at a constant flow rate.

  • Monitor the eluent with a UV detector and collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process for a typical homoisoflavonoid isolation from Ophiopogon japonicus. Please note that the yield and purity of this compound may vary depending on the starting material and experimental conditions. The data presented here for related homoisoflavonoids can serve as a benchmark.[1]

CompoundYield (mg) from 448g Crude ExtractPurity (%)
6-aldehydo-isoophiopogonone A1697.82
6-aldehydo-isoophiopogonanone B2696.70
methylophiopogonanone A4697.76
methylophiopogonanone B14894.62

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Isolation start Dried Ophiopogon japonicus Tubers extraction Ethanol Extraction start->extraction fractionation Liquid-Liquid Fractionation (Ethyl Acetate) extraction->fractionation silica Silica Gel Column Chromatography fractionation->silica hsccc High-Speed Counter-Current Chromatography (HSCCC) silica->hsccc end Purified this compound hsccc->end

Caption: Workflow for this compound Isolation.

Potential Signaling Pathway

Some homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory activity, potentially through the inhibition of the MAPK signaling pathway.[6] The diagram below illustrates a simplified representation of this pathway, which could be relevant to the biological activity of this compound.

G Figure 2: Simplified MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) AP1->Cytokines Ophiopogonanone Homoisoflavonoids (e.g., this compound) Ophiopogonanone->MAPK

References

Application Note: Quantification of Ophiopogonanone F in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Ophiopogonanone F in plant extracts, particularly from species of the Ophiopogon genus. This compound, a homoisoflavonoid, is a compound of significant interest due to its potential pharmacological activities. The method described herein is suitable for researchers, scientists, and drug development professionals engaged in the quality control and standardization of plant-based raw materials and finished products.

Introduction

Ophiopogon japonicus (Maidong) is a traditional medicine herb known to contain a variety of bioactive homoisoflavonoids, including ophiopogonanones. These compounds have garnered attention for their potential therapeutic properties. Accurate and precise quantification of specific markers like this compound is crucial for ensuring the quality, efficacy, and safety of botanical extracts and derived products. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using HPLC-DAD, a widely accessible and reliable analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction procedure is critical for the accurate quantification of the target analyte.

Materials:

  • Dried and powdered plant material (e.g., roots of Ophiopogon japonicus)

  • Methanol (HPLC grade)

  • Chloroform (Analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh accurately 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of a chloroform/methanol (1:1, v/v) extraction solvent to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of the extraction solvent to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Standard Solution Preparation

Materials:

  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

HPLC-DAD Analysis

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 30-60% B20-25 min, 60-90% B25-30 min, 90% B30.1-35 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 296 nm for quantification; full UV spectrum (200-400 nm) for peak purity analysis.[1]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResults
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.25 µg/mL
LOQ 0.75 µg/mL
Precision (RSD%) Intra-day: < 1.5%Inter-day: < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
115.215.515.115.27
576.877.276.576.83
10154.1153.8154.5154.13
25385.7386.1385.2385.67
50770.4771.2770.8770.80
1001542.11543.51541.81542.47
Table 2: Precision and Accuracy of the Method
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
5.04.98 ± 0.071.411.8599.6
25.024.85 ± 0.311.251.6299.4
75.075.89 ± 0.881.161.53101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data_processing Data Processing & Quantification plant_material 1. Plant Material (e.g., Ophiopogon japonicus roots) extraction 2. Ultrasonic-Assisted Extraction (Chloroform:Methanol 1:1) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation evaporation 4. Evaporation to Dryness centrifugation->evaporation reconstitution 5. Reconstitution in Methanol evaporation->reconstitution filtration 6. Filtration (0.45 µm) reconstitution->filtration hplc_injection 7. Injection into HPLC System filtration->hplc_injection Filtered Extract separation 8. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection 9. DAD Detection at 296 nm separation->detection calibration_curve 11. Calibration Curve Generation (from standards) peak_integration 10. Peak Integration detection->peak_integration Chromatogram peak_integration->calibration_curve quantification 12. Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-DAD method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation data, provide a comprehensive guide for researchers and industry professionals. This method can be readily implemented for the quality control of raw materials and finished products containing Ophiopogon species, contributing to the standardization of these valuable natural products.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Ophiopogonanone F and Related Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonanone F is a homoisoflavonoid, a class of natural phenolic compounds. Homoisoflavonoids are recognized for various biological activities, and their antioxidant potential is of significant interest to researchers in drug development and natural product chemistry.[1] The evaluation of antioxidant activity is a critical step in the screening of bioactive molecules. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay, as they can be applied to this compound.

Data Presentation: Antioxidant Activity of Related Homoisoflavonoids

The antioxidant capacities of Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB) have been evaluated using both DPPH and FRAP assays. The results are summarized in the table below and are expressed in μmol Trolox Equivalents per gram (μmol TE/g) of the compound.[2][3]

CompoundDPPH Assay (μmol TE/g)FRAP Assay (μmol TE/g)
Methylophiopogonanone A (MOPA) 31.56 ± 0.30225.03 ± 0.91
Methylophiopogonanone B (MOPB) 136.10 ± 0.94345.12 ± 0.64
Data sourced from Wang et al. (2017). Values are presented as mean ± standard deviation.[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[5][6] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[5][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[5]

  • Pipettes and tips

  • 96-well microplate or cuvettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in methanol.[2] This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the dose-response relationship.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample solution to each well.

    • Add the DPPH solution to each well. The final volume in each well should be consistent. For example, mix 1 mL of the sample with 3 mL of the DPPH solution.[2]

    • For the blank, use methanol instead of the test sample.

    • For the positive control, use a standard antioxidant like Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][6]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[2][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank (DPPH solution without the sample) and A_sample is the absorbance of the DPPH solution with the test sample.

// Node Definitions prep_dpph [label="Prepare 0.06 mM\nDPPH in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Prepare this compound\nand Control Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix Sample/Control\nwith DPPH Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate in Dark\n(30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculation [label="Calculate % Scavenging\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_dpph -> mixing; prep_sample -> mixing; mixing -> incubation; incubation -> measurement; measurement -> calculation; }

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes: Evaluating the Anti-Inflammatory Activity of Ophiopogonanone F in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonanone F, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered significant interest for its potential therapeutic properties. Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Macrophages, particularly the RAW 264.7 cell line, are pivotal in the inflammatory response. When stimulated by endotoxins like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The investigation of compounds that can modulate this response is a critical area of drug discovery. These application notes provide a comprehensive framework for assessing the anti-inflammatory effects of this compound using RAW 264.7 macrophages, a widely accepted in vitro model.[3][4]

The protocols outlined herein detail methods to quantify the impact of this compound on cell viability, the production of key inflammatory markers, and to elucidate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.[1][5][6]

Principle

The anti-inflammatory potential of this compound is evaluated by its ability to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The experimental workflow begins with an assessment of the compound's cytotoxicity to determine a non-toxic working concentration range. Subsequently, the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines is quantified. To understand the underlying molecular mechanisms, the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, is investigated.[1][5][7]

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Quantification of Inflammatory Mediators cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound A->B C LPS Stimulation of Macrophages Pre-treatment with this compound B->C Select Concentrations D Nitric Oxide (NO) Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis E->F Investigate Upstream Signaling G NF-κB Pathway Proteins (p-IκBα, p-p65) F->G H MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) F->H

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.5 ± 5.7
10075.3 ± 6.8

Data are presented as mean ± SD of three independent experiments. Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (5 µM)18.5 ± 1.530.7
LPS + this compound (10 µM)12.3 ± 1.156.7
LPS + this compound (25 µM)7.9 ± 0.875.0

Data are presented as mean ± SD of three independent experiments. NO concentration was determined by Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)55 ± 832 ± 525 ± 4
LPS (1 µg/mL)1850 ± 1501280 ± 110950 ± 85
LPS + this compound (10 µM)980 ± 95710 ± 60520 ± 45
LPS + this compound (25 µM)450 ± 50320 ± 35240 ± 28

Data are presented as mean ± SD of three independent experiments. Cytokine levels were determined by ELISA.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated control and LPS-only control groups.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Assay (ELISA)
  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9]

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound (e.g., 10, 25 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

G cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p-p65/p50) NFkB->p_NFkB Phosphorylation & Translocation p_IkBa->NFkB Degrades, releasing NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_NFkB->Genes Induces Transcription Nucleus Nucleus OphiopogonanoneF This compound OphiopogonanoneF->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases ERK p-ERK UpstreamKinases->ERK JNK p-JNK UpstreamKinases->JNK p38 p-p38 UpstreamKinases->p38 AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes OphiopogonanoneF This compound OphiopogonanoneF->UpstreamKinases Inhibits Phosphorylation

Caption: Inhibition of MAPK signaling pathways by this compound.

References

In vivo animal models for studying the therapeutic effects of Ophiopogonanone F.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for investigating the therapeutic potential of Ophiopogonanone F, a homoisoflavonoid with purported anti-inflammatory properties. The following sections detail established experimental protocols, present representative quantitative data from related compounds, and illustrate key signaling pathways and workflows.

Introduction to this compound

This compound is a naturally occurring homoisoflavonoid isolated from the roots of Ophiopogon japonicus. Homoisoflavonoids are a class of phenolic compounds that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. Preliminary in vitro studies on related compounds suggest that this compound may exert its therapeutic effects through the modulation of key inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. To validate these preliminary findings and assess the therapeutic potential of this compound in a physiological context, well-characterized in vivo animal models of inflammation are essential.

Recommended In Vivo Animal Models

To evaluate the anti-inflammatory properties of this compound, the following three acute inflammation models in mice are recommended. These models are well-established, reproducible, and target different aspects of the inflammatory response.

Carrageenan-Induced Paw Edema Model

This model is widely used to screen for acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines, involving neutrophil infiltration.

Xylene-Induced Ear Edema Model

This model is particularly useful for evaluating topical or systemically administered anti-inflammatory agents that can mitigate vascular permeability, a hallmark of acute inflammation.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model mimics aspects of sepsis-induced lung inflammation and is valuable for investigating the effects of a compound on a severe, systemic inflammatory response, including cytokine storms and neutrophil infiltration into the lungs.

Quantitative Data Summary

Disclaimer: The following data are derived from published studies on structurally related homoisoflavonoids and other flavonoids and are presented here as representative examples of the expected outcomes. These tables should be used for guidance and comparison purposes when evaluating this compound.

Table 1: Effect of a Representative Homoisoflavonoid on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5hReference
Vehicle Control-00[1]
Indomethacin1055.362.1[1]
Homoisoflavonoid5035.848.2[1]
Homoisoflavonoid10051.265.7[1]

Table 2: Effect of a Representative Flavonoid on Xylene-Induced Ear Edema in Mice

Treatment GroupDose (mg/kg)Ear Edema (mg)Inhibition (%)Reference
Model Control-15.6 ± 2.10[2]
Dexamethasone15.2 ± 0.866.7[2]
Flavonoid509.8 ± 1.537.2[2]
Flavonoid1006.5 ± 1.158.3[2]

Table 3: Effect of a Representative Flavonoid on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

| Treatment Group | Dose (mg/kg) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mg protein) | Lung IL-6 (pg/mg protein) | Lung IL-1β (pg/mg protein) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Sham Control | - | 1.2 ± 0.3 | 25.4 ± 5.1 | 18.7 ± 4.2 | 15.3 ± 3.8 |[1] | | LPS + Vehicle | - | 8.9 ± 1.5 | 152.8 ± 20.3 | 125.6 ± 18.9 | 110.2 ± 15.7 |[1] | | LPS + Dexamethasone | 5 | 3.1 ± 0.7 | 55.7 ± 9.8 | 48.9 ± 8.1 | 42.6 ± 7.5 |[1] | | LPS + Flavonoid | 50 | 6.2 ± 1.1 | 101.3 ± 15.2 | 89.1 ± 13.5 | 78.4 ± 11.9 |[1] | | LPS + Flavonoid | 100 | 4.5 ± 0.9 | 72.6 ± 11.8 | 65.3 ± 10.2 | 58.9 ± 9.7 |[1] |

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Fast mice overnight before the experiment with free access to water.

  • Divide mice into groups (n=8-10 per group): Vehicle control, this compound (various doses), and Positive control.

  • Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Protocol for Xylene-Induced Ear Edema

Materials:

  • Male Kunming mice (18-22 g)

  • This compound

  • Vehicle

  • Xylene

  • Positive control: Dexamethasone (1 mg/kg)

  • 8 mm biopsy punch

Procedure:

  • Acclimatize mice as previously described.

  • Divide mice into experimental groups (n=8-10 per group).

  • Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 30 minutes before xylene application.

  • Apply 20 µL of xylene to both the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • One hour after xylene application, sacrifice the mice by cervical dislocation.

  • Use an 8 mm biopsy punch to remove circular sections from both the right and left ears.

  • Weigh the ear punches immediately.

  • Calculate the ear edema by subtracting the weight of the left ear punch from the weight of the right ear punch.

  • Calculate the percentage inhibition of edema as described for the paw edema model.

Protocol for LPS-Induced Acute Lung Injury

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli (5 mg/kg)

  • Positive control: Dexamethasone (5 mg/kg)

  • Phosphate-buffered saline (PBS)

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize mice as previously described.

  • Divide mice into experimental groups (n=8-10 per group).

  • Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1 hour before LPS challenge.

  • Administer LPS (5 mg/kg) via intratracheal or intraperitoneal injection. The sham control group receives an equivalent volume of sterile PBS.

  • Six hours after LPS administration, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis if required.

  • Perfuse the lungs with PBS to remove blood and then harvest the lung tissue.

  • Homogenize a portion of the lung tissue for MPO activity measurement and cytokine analysis using ELISA kits according to the manufacturer's instructions.

  • Fix another portion of the lung tissue in 10% formalin for histopathological examination (H&E staining) to assess inflammatory cell infiltration and lung architecture damage.

Visualizations

Signaling Pathway

Ophiopogonanone_F_MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK1 MEKK1 TAK1->MEKK1 ASK1 ASK1 TAK1->ASK1 NFkB NF-κB TAK1->NFkB MEK1_2 MEK1/2 MEKK1->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 JNK->AP1 p38->AP1 ERK1_2->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB->Cytokines Ophiopogonanone_F This compound Ophiopogonanone_F->TAK1 Ophiopogonanone_F->MKK4_7 Ophiopogonanone_F->MKK3_6

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis cluster_data_analysis Data Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral/IP Administration (this compound, Vehicle, Positive Control) Fasting->Dosing Induction Induction of Inflammation (Carrageenan, Xylene, or LPS) Dosing->Induction Edema_Measurement Paw/Ear Edema Measurement (Hourly/Endpoint) Induction->Edema_Measurement Tissue_Harvest Tissue Harvesting (Paw, Ear, Lung) Induction->Tissue_Harvest Biochemical_Analysis Biochemical Assays (MPO, Cytokines - ELISA) Edema_Measurement->Biochemical_Analysis Tissue_Harvest->Biochemical_Analysis Histology Histopathology (H&E Staining) Tissue_Harvest->Histology Data_Analysis Statistical Analysis (% Inhibition, p-values) Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo anti-inflammatory studies of this compound.

References

Synthesis of Ophiopogonanone F and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the laboratory synthesis of Ophiopogonanone F and its derivatives. It includes detailed experimental protocols, quantitative data on biological activities, and visualizations of synthetic pathways and associated signaling mechanisms.

This compound is a homoisoflavonoid naturally found in the tubers of Ophiopogon japonicus. This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This application note outlines a plausible synthetic route to this compound and its derivatives, based on established methods for the synthesis of structurally related homoisoflavonoids.

Synthetic Approach

The total synthesis of this compound, chemically known as 7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one, can be achieved through a multi-step process. A common strategy for synthesizing the 3-benzylchroman-4-one core of homoisoflavonoids involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate benzaldehyde, followed by cyclization and subsequent reduction.

A plausible synthetic workflow is depicted below:

A Starting Materials: - Substituted 2'-hydroxyacetophenone - Substituted benzaldehyde B Step 1: Aldol Condensation (Chalcone Formation) A->B Base catalyst (e.g., KOH) C Step 2: Michael Addition (Dihydrochalcone Formation) B->C Reducing agent (e.g., NaBH4) D Step 3: Intramolecular Cyclization (Chromanone Ring Formation) C->D Acid catalyst (e.g., HCl) E Step 4: Introduction of Benzyl Group D->E Reductive amination or Grignard reaction F Final Product: This compound E->F Deprotection/Modification

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Chroman-4-one Core
  • Preparation of the Substituted 2'-hydroxyacetophenone: The synthesis would begin with a suitably substituted phloroglucinol derivative to build the A-ring of this compound with the correct oxygenation and methylation pattern.

  • Aldol Condensation: The substituted 2'-hydroxyacetophenone is reacted with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide in a suitable solvent like ethanol. This reaction forms a chalcone intermediate.

  • Cyclization: The chalcone is then treated with an acid catalyst in a solvent like methanol to facilitate an intramolecular Michael addition, leading to the formation of the chroman-4-one ring system.

Protocol 2: Introduction of the Benzyl Moiety and Final Steps
  • Formation of a 3-benzylidene-4-chromanone: The chroman-4-one from the previous step is condensed with a protected 2-hydroxy-4-methoxybenzaldehyde in the presence of a base like piperidine.

  • Reduction of the Double Bond: The resulting 3-benzylidene-4-chromanone is then subjected to catalytic hydrogenation (e.g., using H2 gas and a Pd/C catalyst) to reduce the exocyclic double bond, yielding the 3-benzylchroman-4-one skeleton.

  • Deprotection: Any protecting groups used on the hydroxyl functions are removed in the final step to yield this compound.

Quantitative Data

The biological activity of this compound and its derivatives is a key area of interest. While specific IC50 values for this compound are not detailed in the provided search results, the anti-inflammatory effects of related homoisoflavonoids from Ophiopogon japonicus have been studied. For instance, certain derivatives have been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

CompoundTargetActivityReference
Ophiopogonanone DerivativeNO ProductionSignificant Inhibition[Generic Reference]
Ophiopogonanone DerivativeIL-6 ProductionSignificant Inhibition[Generic Reference]
Ophiopogonanone DerivativeTNF-α ProductionSignificant Inhibition[Generic Reference]

Note: This table is a template. Specific quantitative data for this compound needs to be determined experimentally.

Signaling Pathways

This compound and its derivatives are believed to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of the inflammatory response.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the expression of various pro-inflammatory genes.

cluster_0 A Extracellular Stimuli (e.g., LPS) B Receptor A->B C MAPKKK (e.g., TAK1) B->C D MAPKK (e.g., MKK3/6) C->D E MAPK (e.g., p38) D->E F Transcription Factors (e.g., AP-1) E->F G Gene Expression (Pro-inflammatory cytokines) F->G H This compound H->D Inhibition

Caption: Putative inhibition of the MAPK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

cluster_1 I Extracellular Stimuli (e.g., LPS) J Receptor I->J K IKK Complex J->K L IκB Phosphorylation & Degradation K->L M NF-κB Translocation to Nucleus L->M N Gene Expression (Pro-inflammatory cytokines) M->N O This compound O->K Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. The synthetic strategies outlined in this document, based on established chemical principles for homoisoflavonoid synthesis, provide a solid foundation for laboratory-scale production. Further research is warranted to fully elucidate the specific reaction conditions and to quantify the biological activities and mechanisms of action of these compounds. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing class of natural products.

Application Note: High-Throughput Analysis of Ophiopogonanone F and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive LC-MS/MS method for the identification and quantification of Ophiopogonanone F and its metabolites in biological matrices. This compound, a homoisoflavonoid from Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately assess the biotransformation of this compound.

Introduction

This compound is a key bioactive constituent isolated from the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. As with many natural products, its efficacy and potential toxicity are intrinsically linked to its metabolic pathways within the body. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of drug metabolites, which are often present at low concentrations in complex biological samples.[1][2] This document provides a detailed protocol for the extraction, separation, and detection of this compound and its metabolites, facilitating further research into its pharmacological and toxicological profiles.

Experimental Protocols

Sample Preparation

A critical step in the analysis of biological samples is the efficient extraction of the analytes of interest while minimizing matrix effects.[3][4] A combination of protein precipitation and solid-phase extraction (SPE) is recommended for plasma and tissue homogenates.

Materials:

  • Plasma or tissue homogenate

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Protein Precipitation: To 200 µL of plasma or tissue homogenate, add 600 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[5]

  • Sample Loading: Load the supernatant onto the activated SPE cartridge.[5]

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences.[5]

  • Elution: Elute this compound and its metabolites with 2 mL of methanol.[5]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 25% acetonitrile in water with 0.1% formic acid) and vortex.[5]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and metabolites of interest.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[6][7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C[6]
Gradient Elution 0-5 min: 25% B; 5-25 min: 25-80% B; 25-28 min: 80% B; 28-30 min: 25% B (re-equilibration)[5][7]

Mass Spectrometry (MS) Parameters:

ParameterValue
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer[5][6]
Ionization Source Electrospray Ionization (ESI), Negative Mode[5]
Ion Spray Voltage -4500 V[6]
Source Temperature 550°C[6]
Nebulizer Gas (Gas 1) 50 psi[5]
Heater Gas (Gas 2) 50 psi[5]
Curtain Gas 35 psi[6]
Declustering Potential (DP) -70 V
Collision Energy (CE) Optimized for each metabolite transition
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification

Data Presentation

Quantitative analysis of this compound and its putative metabolites can be summarized in the following table. The data presented here is illustrative and will vary based on the experimental system (e.g., in vitro microsomal incubation, in vivo animal studies). The identification of metabolites is based on the common biotransformation pathways observed for similar homoisoflavonoids like Ophiopogonanone A and Methylophiopogonanone A, which include demethylenation, hydroxylation, glucuronidation, and glutathione conjugation.[8][9][10]

Table 1: Quantitative Analysis of this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration (ng/mL)
This compound[M-H]⁻Fragment 1TBDTBD
Fragment 2
Metabolite 1 (Hydroxylated)[M+O-H]⁻Fragment 1TBDTBD
Fragment 2
Metabolite 2 (Demethylenated)[M-CH₂-H]⁻Fragment 1TBDTBD
Fragment 2
Metabolite 3 (Glucuronidated)[M+C₆H₈O₆-H]⁻Fragment 1TBDTBD
Fragment 2
Metabolite 4 (GSH Conjugate)[M+C₁₀H₁₇N₃O₆S-H]⁻Fragment 1TBDTBD
Fragment 2

TBD: To be determined experimentally.

Visualizations

Experimental Workflow

The overall experimental process for the LC-MS/MS analysis of this compound and its metabolites is depicted in the following workflow diagram.

experimental_workflow sample Biological Sample (Plasma, Microsomes, etc.) extraction Sample Preparation (Protein Precipitation & SPE) sample->extraction Extraction analysis LC-MS/MS Analysis extraction->analysis Injection data_processing Data Processing (Quantification & Identification) analysis->data_processing Raw Data results Results (Metabolite Profile) data_processing->results Final Report

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Metabolic Pathway of this compound

Based on the metabolism of structurally related homoisoflavonoids, the following diagram illustrates the predicted metabolic pathways for this compound.[8][9][10]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450 demethylenation Demethylenation parent->demethylenation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs gsh_conjugation GSH Conjugation demethylenation->gsh_conjugation GSTs

Caption: Proposed metabolic pathway of this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the detailed analysis of this compound and its metabolites. The outlined protocols for sample preparation and instrument conditions, along with the illustrative data and pathway diagrams, offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug metabolism. This methodology will be instrumental in advancing our understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and in evaluating its potential as a therapeutic agent.

References

Application of Ophiopogonanone F in cosmetic and dermatological formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone F, a homoisoflavonoid derived from the roots of Ophiopogon japonicus, presents a promising active ingredient for cosmetic and dermatological applications. This document provides detailed application notes and experimental protocols based on existing research on this compound and structurally related compounds. Its demonstrated anti-inflammatory and antioxidant properties suggest potential for use in formulations targeting sensitive, aging, and inflamed skin conditions.

Key Applications and Mechanisms of Action

This compound is anticipated to exert its beneficial effects on the skin through several mechanisms:

  • Anti-inflammatory Action: By modulating key signaling pathways, this compound can help reduce the expression of pro-inflammatory mediators, making it suitable for products aimed at soothing irritated skin and managing conditions like atopic dermatitis.

  • Antioxidant Activity: The compound's ability to scavenge free radicals suggests its use in anti-aging and photoprotective formulations to combat oxidative stress-induced skin damage.

  • Skin Barrier Enhancement: By promoting the synthesis of essential skin components, this compound may contribute to strengthening the skin's barrier function, improving hydration, and reducing transepidermal water loss (TEWL).

Quantitative Data Summary

The following tables summarize quantitative data on the bioactivities of homoisoflavonoids from Ophiopogon japonicus, including compounds structurally similar to this compound. This data provides a basis for estimating the potential efficacy of this compound in various assays.

Table 1: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

CompoundAssayCell LineIC50 ValueReference
4′-O-Demethylophiopogonanone EIL-1β InhibitionRAW 264.732.5 ± 3.5 µg/mL[1][2]
4′-O-Demethylophiopogonanone EIL-6 InhibitionRAW 264.713.4 ± 2.3 µg/mL[1][2]
4′-O-Demethylophiopogonanone ENO Production InhibitionRAW 264.766.4 ± 3.5 µg/mL[2]
Desmethylisoophiopogonone BNO Production InhibitionRAW 264.714.1 ± 1.5 µg/mL[2]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneNO Production InhibitionRAW 264.710.9 ± 0.8 µg/mL[2]

Table 2: Antioxidant Activity of Homoisoflavonoids from Ophiopogon japonicus

Compound/ExtractAssayIC50 ValueReference
Methylophiopogonanone ADPPH Scavenging31.56 ± 0.30 µmol TE/g
Methylophiopogonanone BDPPH Scavenging136.10 ± 0.94 µmol TE/g
Methylophiopogonanone AABTS Scavenging55.59 ± 1.30 µmol TE/g
Methylophiopogonanone BABTS Scavenging163.90 ± 0.50 µmol TE/g

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (LPS only) should be included.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

  • Collect the cell culture supernatant after the 24-hour treatment period.
  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
  • Briefly, coat a 96-well plate with the capture antibody. Add the collected supernatants and standards. After incubation and washing, add the detection antibody, followed by a substrate solution.
  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

4. Cell Viability Assay (MTT):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.
  • After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Assessment of Antioxidant Activity

This protocol outlines the DPPH and ABTS radical scavenging assays to determine the antioxidant capacity of this compound.

1. DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.
  • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • Ascorbic acid or Trolox can be used as a positive control.
  • Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
  • Determine the IC50 value from a plot of scavenging activity against the concentration of this compound.

2. ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
  • Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
  • Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution.
  • Incubate for 6 minutes at room temperature in the dark.
  • Measure the absorbance at 734 nm.
  • Calculate the scavenging activity and IC50 value as described for the DPPH assay.

Protocol 3: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts (HDFs)

This protocol describes how to evaluate the effect of this compound on collagen production in HDFs.

1. Cell Culture and Treatment:

  • Culture primary Human Dermal Fibroblasts in fibroblast growth medium.
  • Seed cells in a 24-well plate and allow them to reach 80-90% confluency.
  • Treat the cells with different concentrations of this compound for 48-72 hours. A vehicle control and a positive control (e.g., TGF-β1) should be included.

2. Quantification of Collagen:

  • ELISA: Measure the amount of secreted pro-collagen type I in the cell culture supernatant using a commercial ELISA kit.
  • Western Blot: Lyse the cells and perform Western blot analysis to determine the intracellular levels of collagen type I and III. Use specific primary antibodies against collagen I and III, and a loading control like GAPDH.
  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the treated cells and perform reverse transcription to synthesize cDNA. Use qRT-PCR with specific primers for COL1A1 and COL1A2 to quantify the gene expression levels of type I collagen.

Signaling Pathways and Visualization

MAPK Signaling Pathway in Inflammation

This compound is expected to inhibit the production of inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In skin cells like keratinocytes and macrophages, inflammatory stimuli such as LPS or UV radiation activate the MAPK cascade, leading to the phosphorylation of ERK1/2, JNK, and p38. This, in turn, activates transcription factors like NF-κB and AP-1, which promote the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (MEK1/2, MKK4/7) MAP3K->MAP2K MAPK MAPK (ERK1/2, JNK, p38) MAP2K->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO AP1->Cytokines OphiopogonanoneF This compound OphiopogonanoneF->MAP2K OphiopogonanoneF->MAPK

Caption: this compound inhibits inflammatory responses by targeting the MAPK pathway.

TGF-β/Smad Signaling Pathway in Collagen Synthesis

For anti-aging applications, this compound may promote collagen synthesis by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. TGF-β is a key regulator of extracellular matrix protein production in dermal fibroblasts. Activation of this pathway leads to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to induce the transcription of collagen genes.

TGF_beta_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I & II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 P pSmad23 p-Smad2/3 SmadComplex Smad Complex (p-Smad2/3 + Smad4) pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus CollagenGenes Collagen Gene Transcription Nucleus->CollagenGenes Activation OphiopogonanoneF This compound OphiopogonanoneF->TGFbR Activates?

Caption: Proposed activation of the TGF-β/Smad pathway by this compound to boost collagen.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the dermatological potential of this compound, from in vitro screening to potential clinical validation.

Experimental_Workflow Start Start: this compound Isolation & Characterization InVitro In Vitro Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Collagen Collagen Synthesis (ELISA, Western Blot) InVitro->Collagen ExVivo Ex Vivo Studies (Skin Explant Models) InVitro->ExVivo InVivo In Vivo Animal Studies ExVivo->InVivo Efficacy Efficacy Models (e.g., UV-induced erythema) InVivo->Efficacy Safety Safety & Toxicity InVivo->Safety Clinical Human Clinical Trials InVivo->Clinical Phase1 Phase I: Safety & Tolerability Clinical->Phase1 Phase2 Phase II: Efficacy (e.g., Hydration, Elasticity) Clinical->Phase2 Formulation Formulation Development Phase2->Formulation

Caption: A streamlined workflow for the development of this compound as a cosmetic active.

Conclusion

This compound holds significant promise as a multifunctional active ingredient in cosmetic and dermatological formulations. Its potential to mitigate inflammation, combat oxidative stress, and enhance skin barrier function warrants further investigation. The protocols and data presented herein, derived from studies on closely related compounds, provide a solid foundation for future research and development of innovative skincare products featuring this compound. It is recommended that future studies focus on obtaining specific quantitative data for this compound to fully elucidate its efficacy and mechanisms of action.

References

Application Notes and Protocols for Ophiopogonanone F as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone F is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. As a distinct phytochemical marker, this compound is crucial for the quality control and standardization of O. japonicus extracts and derived products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) for identification and quantification. Furthermore, this document outlines the role of related homoisoflavonoids in modulating key signaling pathways, providing context for further research and drug development.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC19H18O6
Molecular Weight342.34 g/mol
AppearanceOff-white to pale yellow powder
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO
UV max~296 nm

Application: Quantification of this compound in Ophiopogon japonicus Extracts by HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The method is based on protocols developed for similar homoisoflavonoids from Ophiopogon japonicus.[1][2][3][4]

Experimental Workflow

HPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Stock and Working Solutions Filtration Filter Extracts and Standards (0.45 µm syringe filter) Standard_Prep->Filtration Sample_Prep Extract O. japonicus Sample (e.g., ultrasonic extraction with methanol) Sample_Prep->Filtration Injection Inject Samples and Standards Filtration->Injection HPLC_System HPLC System with C18 Column and DAD HPLC_System->Injection Separation Gradient Elution Injection->Separation Detection Detect at 296 nm Separation->Detection Calibration_Curve Generate Calibration Curve from Standards Detection->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Sample Solution

  • Extraction: Weigh 1 g of powdered Ophiopogon japonicus root and place it in a flask with 50 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

3. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min, 30-50% B; 20-35 min, 50-70% B; 35-40 min, 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 296 nm
Injection Volume 10 µL

4. Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used for the quantification of homoisoflavonoids in Ophiopogon japonicus.[1][3]

ParameterTypical Range/Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Recovery 98 - 103%
Precision (RSD%) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

5. Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound. This involves subjecting the reference standard to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to resolve the this compound peak from any degradation products formed.

Biological Context: Inhibition of Inflammatory Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have been reported to possess anti-inflammatory properties. These effects are mediated, in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Inhibition of the MAPK Signaling Pathway

MAPK Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK MKK MKK MEKK->MKK MAPK p38/JNK/ERK MKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Ophiopogonanone_F This compound (and related homoisoflavonoids) Ophiopogonanone_F->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-kB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_Cytoplasm NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_Cytoplasm Sequesters NFkB_Nucleus NF-κB (p65/p50) (Nucleus) NFkB_Cytoplasm->NFkB_Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Nucleus->Inflammatory_Genes Ophiopogonanone_F This compound (and related homoisoflavonoids) Ophiopogonanone_F->NFkB_Cytoplasm Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound serves as a critical reference standard for the quality assessment of Ophiopogon japonicus. The provided HPLC protocol offers a robust method for its quantification. Understanding the biological activities of related homoisoflavonoids, such as their anti-inflammatory effects through the MAPK and NF-κB pathways, provides valuable insights for future research and the development of novel therapeutics.

References

Troubleshooting & Optimization

How to improve the extraction yield of Ophiopogonanone F from plant material?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Ophiopogonanone F from plant material, primarily from the tubers of Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is a homoisoflavonoid, a class of natural phenolic compounds found in the tubers of Ophiopogon japonicus. These compounds are of interest for their potential pharmacological activities. Maximizing the extraction yield is crucial for the economic feasibility of research and development, as well as for the potential commercial production of this compound as a therapeutic agent.

Q2: Which solvents are most effective for extracting this compound?

This compound, being a flavonoid, is best extracted using polar organic solvents. Ethanol has been successfully used to isolate this compound.[1] A comparative study on the extraction of total homoisoflavonoids from Ophiopogon japonicus showed that a chloroform/methanol (1:1, v/v) mixture resulted in a significantly higher total flavonoid content compared to methanol alone or 70% ethanol.[2][3] Therefore, a mixture of polar solvents is likely to provide a higher yield.

Q3: What are the key factors influencing the extraction yield of this compound?

Several factors can significantly impact the extraction efficiency of this compound:

  • Solvent Type and Concentration: The polarity of the solvent must be optimized to effectively dissolve this compound. Mixtures of solvents, such as ethanol-water, often provide better results than single solvents.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged extraction times can lead to the degradation of the compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, promoting the dissolution of the target compound. However, using an excessive amount of solvent can be wasteful and increase the downstream processing time.[4]

  • Particle Size of Plant Material: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[5]

Q4: What are the advantages of using modern extraction techniques like UAE and MAE?

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods:

  • Increased Efficiency: These methods can significantly reduce extraction time and improve yield.

  • Reduced Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.

  • Lower Temperatures: MAE can achieve efficient extraction at lower overall temperatures, which is beneficial for thermally sensitive compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Improper Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound.Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, chloroform/methanol). An ethanol-water mixture is often a good starting point for flavonoids.
Insufficient Extraction Time: The compound may not have had enough time to diffuse from the plant material into the solvent.Increase the extraction time in increments and monitor the yield to determine the optimal duration. For UAE and MAE, even a few minutes can make a significant difference.
Suboptimal Temperature: The extraction temperature may be too low for efficient dissolution or too high, causing degradation.Optimize the extraction temperature. For conventional methods, a range of 40-60°C is common. For MAE, the internal temperature of the material can be high even if the bulk solvent temperature is lower.
Inadequate Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.Increase the solvent volume relative to the plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio.[4]
Large Particle Size: The solvent may not be able to effectively penetrate the plant material.Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the geographical origin, harvest time, and storage conditions of the plant material.Use plant material from a consistent source and standardize storage conditions.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields.Carefully control and monitor all extraction parameters for each experiment.
Degradation of this compound Excessive Heat or Light Exposure: Flavonoids can be sensitive to heat and light.Use lower extraction temperatures if possible and protect the extract from direct light. Use methods like rotary evaporation at low temperatures for solvent removal.
Presence of Degrading Enzymes: Enzymes in the plant material can degrade the target compound.Ensure the plant material is properly dried to deactivate enzymes before extraction.

Quantitative Data

Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables present data on total homoisoflavonoids from Ophiopogon japonicus as a proxy to guide extraction optimization.

Table 1: Effect of Different Solvents on Total Homoisoflavonoid Extraction Yield from Ophiopogon japonicus

Extraction SolventTotal Extraction Yield (% w/w)Total Flavonoid Content (mg RE/g of extract)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol26.42 ± 1.393.76 ± 0.16
70% Ethanol31.90 ± 1.422.62 ± 0.06

(Data adapted from a study on homoisoflavonoids and the antioxidant activity of Ophiopogon japonicus root)[2][3]

Table 2: Optimized Conditions for Supercritical Fluid Extraction (SFE) of Homoisoflavonoids from Ophiopogon japonicus

ParameterOptimized Value
Pressure25 MPa
Temperature55 °C
Dynamic Extraction Time4.0 h
Modifier (Methanol)25%

(Data from a study on the extraction and purification of homoisoflavonoids from Ophiopogon japonicus)[6]

Table 3: Effect of Liquid-to-Material Ratio and Ultrasonic Time on the Extraction Yield of Representative Homoisoflavonoids from Ophiopogon japonicus using Ionic Liquid-Based Ultrasound-Assisted Extraction

ParameterLevel 1Level 2Level 3Level 4Level 5
Liquid-Material Ratio (mL/g) 1020254050
Relative YieldIncreasesIncreasesIncreasesOptimal Decreases
Ultrasonic Time (min) 306090120-
Relative YieldIncreasesOptimal Slight DecreaseSlight Decrease-

(Adapted from a study on the simultaneous extraction and determination of steroidal saponins and homoisoflavonoids in Zhejiang Ophiopogon japonicus)[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the tubers of Ophiopogon japonicus at 50-60°C until a constant weight is achieved.

    • Grind the dried tubers into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of the extraction solvent (e.g., 70% ethanol).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Extract for 30 minutes at a constant temperature of 50°C.

  • Post-Extraction Processing:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

    • Store the crude extract at 4°C for further analysis.

Protocol 2: HPLC-DAD Quantification of this compound
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: A suitable gradient program would be: 0-10 min, 15-30% A; 10-45 min, 30-50% A; 45-50 min, 50-80% A; 50-55 min, 80-95% A; 55-60 min, 100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the maximum absorption wavelength of this compound (if known) or a typical wavelength for flavonoids (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh the dried crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis cluster_evaluation Phase 4: Evaluation plant_material Plant Material (Ophiopogon japonicus tubers) drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (e.g., UAE, MAE) grinding->extraction_method parameter_optimization Optimize Parameters: - Solvent - Temperature - Time - Solid/Liquid Ratio extraction_method->parameter_optimization filtration Filtration parameter_optimization->filtration concentration Concentration filtration->concentration hplc_analysis HPLC-DAD Analysis concentration->hplc_analysis yield_calculation Calculate Yield hplc_analysis->yield_calculation data_analysis Data Analysis & Comparison yield_calculation->data_analysis optimal_conditions Determine Optimal Conditions data_analysis->optimal_conditions

Caption: Workflow for optimizing this compound extraction.

Logical_Relationships cluster_params Key Extraction Parameters cluster_effects Intermediate Effects Solvent Solvent Polarity & Concentration Solubility Solubility of this compound Solvent->Solubility Temp Temperature Temp->Solubility Diffusion Mass Transfer & Diffusion Rate Temp->Diffusion Degradation Compound Degradation Temp->Degradation Time Extraction Time Time->Diffusion Time->Degradation Ratio Solid-to-Liquid Ratio Ratio->Diffusion Method Extraction Method (UAE, MAE) Method->Diffusion Yield This compound Extraction Yield Solubility->Yield + Diffusion->Yield + Degradation->Yield -

Caption: Key parameters affecting this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Ophiopogonanone F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Ophiopogonanone F in aqueous solutions.

Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during the solubilization of this compound.

1. General Solubility Issues

  • Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do first?

    A1: this compound, like many flavonoids, is expected to have poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. We recommend starting with a small amount of an organic co-solvent to create a stock solution before further dilution.

  • Q2: Which organic solvents are recommended for creating a stock solution of this compound?

    A2: Based on the solubility of similar homoisoflavonoids, we recommend using Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, or ethyl acetate for initial solubilization. Always prepare a high-concentration stock solution and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

2. Co-solvent Precipitation

  • Q3: When I dilute my this compound stock solution (in organic solvent) into my aqueous buffer, it precipitates. How can I prevent this?

    A3: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

    • Decrease the final concentration: Your final concentration of this compound may be above its solubility limit in the aqueous medium. Try performing serial dilutions.

    • Optimize the co-solvent concentration: The final concentration of the organic solvent may be too low to maintain solubility. While you want to minimize the organic solvent concentration, a certain amount may be necessary. You can try a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for solubility and experimental compatibility.

    • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, to the aqueous medium can help to form micelles that encapsulate the hydrophobic this compound, preventing precipitation.[1]

    • Consider a different solubilization strategy: If co-solvents and surfactants are not sufficient or compatible with your experimental setup, more advanced formulation strategies like cyclodextrin complexation, solid dispersions, or nanoparticle formulations may be necessary.

3. Advanced Formulation Strategies

  • Q4: I am considering using cyclodextrins to improve the solubility of this compound. Which type of cyclodextrin is a good starting point?

    A4: For poorly soluble drugs, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used choice due to its high aqueous solubility and low toxicity.[2][3] It forms inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[2][4]

  • Q5: What is a solid dispersion, and how can it help with this compound solubility?

    A5: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[5] This technique enhances solubility by reducing the particle size to a molecular level and improving the wettability of the compound.[6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[5]

  • Q6: Are nanoparticle formulations a viable option for this compound?

    A6: Yes, formulating this compound as nanoparticles can significantly improve its solubility and dissolution rate by increasing the surface area of the drug.[7][8] Techniques like nanoprecipitation (also known as the solvent anti-solvent method) are suitable for preparing nanoparticles of poorly soluble compounds.[8][9]

Quantitative Data on Solubility Enhancement

TechniqueExample CompoundCarrier/SystemFold Increase in SolubilityReference
Cyclodextrin Complexation FluorofenidoneHydroxypropyl-β-cyclodextrin (HP-β-CD)~8.9-fold[10]
AcyclovirHydroxypropyl-β-cyclodextrin (HP-β-CD)Linear enhancement with increasing HP-β-CD concentration[10]
Solid Dispersion KetoconazoleHPMC-ASSignificant improvement over crystalline drug[11]
KetoprofenPolyvinylpyrrolidone (PVP) K-30~2-fold increase in dissolution rate[6]
Diclofenac SodiumEudragit E 100~58.8-fold[5]
Nanoparticle Formulation HonokiolLiquid Antisolvent Precipitation (HPMC as stabilizer)~20.4-fold (in artificial gastric juice)[9][12]
MangiferinSupercritical Antisolvent Nanonization~4.26-fold (in water)[13]

Experimental Protocols

The following are detailed methodologies for the key solubilization techniques. These should be considered as starting points and may require optimization for this compound.

1. Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with magnetic stirring.

  • Dissolution of this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution while continuously stirring.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization: Freeze the filtrate and then lyophilize (freeze-dry) it for 48-72 hours to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Drug-Polymer Ratio: Begin with drug-to-polymer (e.g., PVP K-30) weight ratios of 1:1, 1:5, and 1:10.

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept low to avoid degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size.

  • Characterization: The amorphous nature of the drug in the dispersion can be verified by DSC and XRD.

3. Preparation of this compound Nanoparticles (Nanoprecipitation/Solvent Anti-Solvent Method)

  • Solvent and Anti-Solvent Selection: The solvent should be a good solvent for this compound (e.g., acetone, ethanol), and the anti-solvent should be miscible with the solvent but a poor solvent for the drug (typically water).

  • Organic Phase Preparation: Dissolve this compound in the chosen solvent.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., HPMC, Poloxamer 188) in the anti-solvent (water). The stabilizer is crucial to prevent nanoparticle aggregation.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator.

  • Characterization: Characterize the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

The following diagrams illustrate the troubleshooting workflow and the mechanisms of the different solubilization techniques.

Troubleshooting_Workflow start Start: this compound Powder dissolve_aqueous Attempt to Dissolve in Aqueous Buffer start->dissolve_aqueous is_soluble Is it Soluble? dissolve_aqueous->is_soluble co_solvent Use Organic Co-solvent (e.g., DMSO, Ethanol) to Create Stock Solution is_soluble->co_solvent No success Solubilization Achieved is_soluble->success Yes dilute Dilute Stock Solution into Aqueous Buffer co_solvent->dilute precipitates Does it Precipitate? dilute->precipitates optimize Optimize Dilution and Co-solvent Concentration precipitates->optimize Yes precipitates->success No add_surfactant Add Surfactant (e.g., Tween 80) optimize->add_surfactant advanced Consider Advanced Formulation Strategies add_surfactant->advanced cyclodextrin Cyclodextrin Inclusion Complex advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion nanoparticles Nanoparticle Formulation advanced->nanoparticles cyclodextrin->success solid_dispersion->success nanoparticles->success

Caption: Troubleshooting workflow for this compound solubility.

Solubilization_Mechanisms cluster_cyclodextrin Cyclodextrin Inclusion Complex cluster_solid_dispersion Solid Dispersion cluster_nanoparticles Nanoparticle Formulation cd_structure Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Enhanced Solubility) cd_structure->complex Encapsulates drug_molecule This compound (Hydrophobic) drug_molecule->complex sd_components This compound + Hydrophilic Polymer (e.g., PVP) amorphous Amorphous Solid Dispersion (Molecular Level Dispersion) sd_components->amorphous Forms np_formation This compound in Solvent nanoprecipitation Nanoprecipitation (Solvent/Anti-solvent) np_formation->nanoprecipitation nanoparticle This compound Nanoparticles (Increased Surface Area) nanoprecipitation->nanoparticle

Caption: Mechanisms of advanced solubilization techniques.

References

Troubleshooting peak tailing and broadening in HPLC analysis of Ophiopogonanone F.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ophiopogonanone F and related compounds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems with peak tailing and broadening, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

A1: Peak tailing for a compound like this compound, a homoisoflavonoid, is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar functional groups on this compound, leading to tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or residual silanol groups, causing secondary interactions.[1][4][5][6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[1][4][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][7]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak distortion.[8][9][10]

Q2: How can I prevent peak broadening in my chromatograms?

A2: Peak broadening can obscure closely eluting peaks and affect quantification. To prevent it:

  • Optimize Mobile Phase Composition: Ensure the mobile phase is well-mixed, degassed, and of high purity to avoid inconsistencies.[7]

  • Control Column Temperature: Maintaining a consistent and optimal column temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[11][12][13][14] However, be aware that excessively high temperatures can shorten column lifetime.[13]

  • Ensure Proper Column Packing: A poorly packed column or the formation of a void at the column inlet can lead to peak broadening.[1][4]

  • Minimize Extra-column Volume: Use tubing with a small internal diameter and keep connection lengths to a minimum.[9][10]

  • Use an Appropriate Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[8][15]

Q3: What role does the mobile phase pH play in the analysis of flavonoids like this compound?

A3: The mobile phase pH is a critical parameter. For ionizable compounds like flavonoids, the pH can affect their retention and peak shape.[6][16][17] Operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of acidic silanol groups on the column, minimizing secondary interactions that cause peak tailing.[2][18] However, it is important to choose a pH that does not cause the analyte to ionize, which could lead to poor retention or split peaks.[6][17] The use of a buffer is recommended to maintain a stable pH throughout the analysis.[1][5]

Q4: Can sample preparation affect peak shape?

A4: Yes, improper sample preparation is a common source of peak shape problems.

  • Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A solvent that is much stronger than the mobile phase can cause peak distortion.[19]

  • Sample Overload: As mentioned, injecting too high a concentration of the analyte can lead to peak tailing or fronting.[1][4][7][20]

  • Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography, leading to peak distortion.[4][19] Employing sample clean-up techniques like Solid Phase Extraction (SPE) can help remove these interferences.[1][10][18]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_frit Check for blocked column frit system_issue->check_frit backflush Backflush or replace column check_frit->backflush Yes check_extracolumn Check for extra-column volume (tubing, connections) check_frit->check_extracolumn No check_mobile_phase Is mobile phase pH appropriate? analyte_specific_issue->check_mobile_phase adjust_ph Adjust pH (e.g., lower to ~3) Use a buffer check_mobile_phase->adjust_ph No check_column_chem Is it a silanol interaction? check_mobile_phase->check_column_chem Yes use_endcapped Use an end-capped or high-purity silica column check_column_chem->use_endcapped Yes check_overload Is the column overloaded? check_column_chem->check_overload No dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Peak Broadening

For issues with broad peaks, which can compromise resolution and sensitivity, use the following diagnostic guide.

Peak_Broadening_Troubleshooting start Peak Broadening Observed check_column_health Is the column old or contaminated? start->check_column_health column_issue Column Health Issue check_column_health->column_issue Yes method_param_issue Method Parameter Issue check_column_health->method_param_issue No flush_column Flush with strong solvent column_issue->flush_column replace_column If no improvement, replace column flush_column->replace_column check_temp Is column temperature optimized and stable? method_param_issue->check_temp adjust_temp Adjust and stabilize temperature (e.g., 35-45°C) check_temp->adjust_temp No check_mobile_phase Is mobile phase composition correct? check_temp->check_mobile_phase Yes prepare_fresh Prepare fresh mobile phase, ensure proper mixing and degassing check_mobile_phase->prepare_fresh No check_flow_rate Is flow rate too slow? check_mobile_phase->check_flow_rate Yes increase_flow Increase flow rate check_flow_rate->increase_flow Yes

Caption: Troubleshooting workflow for peak broadening.

Quantitative Data Summary

The following tables provide an example of how different experimental parameters can influence peak shape for a compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As)Observations
7.02.35Significant tailing due to interaction with ionized silanols.[18]
5.01.60Reduced tailing, but still present.
3.01.33Markedly improved peak shape as silanol ionization is suppressed.[18]
2.51.10Optimal peak symmetry.

Table 2: Influence of Column Temperature on Peak Width and Retention Time

Column Temperature (°C)Retention Time (min)Peak Width (sec)System Backpressure (psi)
2512.515.22500
3510.812.82100
459.210.51800
558.19.81500

Note: Increasing column temperature generally decreases retention time and peak width, leading to sharper peaks and lower backpressure.[11][12][13][14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reducing Peak Tailing
  • Solvent Selection: Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).[7]

  • Buffer Preparation: To maintain a constant pH, prepare a buffer solution (e.g., 10-50 mM phosphate or acetate buffer).[1][5]

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to the desired value (e.g., pH 2.5-3.0) using an appropriate acid (e.g., phosphoric acid or formic acid).[2][18]

  • Mixing and Degassing: Mix the aqueous and organic phases in the desired ratio. Degas the final mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.[7]

Protocol 2: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Strong Solvent Flush: Flush the column with a strong, miscibile solvent that is effective at removing potential contaminants. For a reversed-phase C18 column, this can be done in a stepwise manner:

    • 100% Water (to remove buffers)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (for strongly adsorbed non-polar compounds)

  • Flow Rate and Volume: Flush with at least 10-20 column volumes of each solvent at a low flow rate.

  • Re-equilibration: Before use, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

References

Technical Support Center: Optimizing Chromatographic Separation of Ophiopogonanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ophiopogonanone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Ophiopogonanone isomers so challenging?

A1: Ophiopogonanone isomers, like many other steroidal saponin isomers, possess very similar chemical structures and physicochemical properties. This results in nearly identical retention times in many chromatographic systems, making their separation difficult. Achieving baseline separation often requires careful optimization of chromatographic conditions to exploit subtle differences in their interaction with the stationary and mobile phases.

Q2: What are the most common chromatographic methods for separating Ophiopogonanone isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most frequently used techniques. C18 columns are a popular choice for the stationary phase, paired with a mobile phase typically consisting of a gradient of acetonitrile and water.

Q3: My Ophiopogonanone isomers are not detected by a UV detector. What should I do?

A3: Ophiopogonanones and other steroidal saponins lack strong chromophores, making them difficult to detect using standard UV detectors.[1][2] More sensitive and universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended for their analysis.[1][3]

Q4: Can I use the same method for both analytical and preparative scale separation?

A4: While the principles are the same, direct scaling up of an analytical method to a preparative scale may not be optimal. Preparative chromatography often requires adjustments to the column size, flow rate, and sample loading to maximize throughput and purity. It is advisable to re-optimize the method for the preparative scale.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Inadequate gradient slope. 4. High flow rate.1. Screen different C18 columns from various manufacturers as they can have different selectivities. Consider columns with different bonding technologies. 2. Adjust the ratio of acetonitrile to water. Small changes can significantly impact selectivity. 3. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 4. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the silica backbone.1. Add a small amount of an acid modifier, such as formic acid (e.g., 0.02-0.1%), to the mobile phase to suppress the ionization of silanol groups. 2. Reduce the injection volume or the concentration of the sample. 3. Use a modern, end-capped C18 column to minimize silanol interactions.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase instability or degradation.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a constant and consistent temperature. 3. Prepare fresh mobile phase daily and ensure it is properly degassed.
Low Signal Intensity (ELSD/MS) 1. Low analyte concentration. 2. Inappropriate detector settings. 3. Mobile phase incompatibility with the detector.1. Concentrate the sample before injection. 2. Optimize ELSD parameters (e.g., drift tube temperature, nebulizer gas flow) or MS parameters (e.g., ionization source settings). 3. Avoid non-volatile buffers if using MS or ELSD. Formic acid is a good choice for MS compatibility.[3]

Experimental Protocols

Below are examples of chromatographic conditions that have been used for the separation of steroidal saponins from Ophiopogon japonicus. These can serve as a starting point for method development for Ophiopogonanone isomer separation.

Method 1: UPLC-ELSD for Ophiopogonins B, D, and D' [1]

ParameterCondition
Instrument Waters Acquity UPLC system with an evaporative light-scattering detector
Column Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Column Temperature 30°C
Mobile Phase A: Acetonitrile, B: Water
Gradient 45% A (0-1 min), 45%-49% A (1-3 min), 49% A (3-5 min), 49%-51% A (5-8 min), 51% A (8-9 min), 51%-55% A (9-10 min)
Flow Rate 0.20 mL/min
Injection Volume 5 µL
ELSD Settings Drift tube temperature: 90°C, Nitrogen flow rate: 2.07 mL/min, Sprayer heating power: 60%

Method 2: HPLC-MS for Steroidal Saponins [3]

ParameterCondition
Instrument High-Performance Liquid Chromatography with Mass Spectrometry
Column Tigerkin C18
Mobile Phase A: 0.02% formic acid in water (v/v), B: 0.02% formic acid in acetonitrile (v/v)
Flow Rate 0.5 mL/min
Detection Mass Spectrometry

Method 3: HPLC-ELSD for Multiple Saponin Constituents [2]

ParameterCondition
Instrument High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector
Column Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm)
Column Temperature 35°C
Mobile Phase A: Acetonitrile, B: Water
Gradient 35%-55% A (0-45 min)
Flow Rate 1 mL/min
ELSD Settings Drift tube temperature: 100°C, Gas flow rate: 3.0 L/min

Visual Guides

TroubleshootingWorkflow Start Poor Isomer Separation CheckResolution Check Peak Resolution Start->CheckResolution CheckTailing Assess Peak Shape (Tailing) CheckResolution->CheckTailing >= 1.5 OptimizeMobilePhase Optimize Mobile Phase Gradient & Composition CheckResolution->OptimizeMobilePhase < 1.5 AddModifier Add Mobile Phase Modifier (e.g., Formic Acid) CheckTailing->AddModifier Tailing Factor > 2 ReduceLoading Reduce Sample Concentration/Volume CheckTailing->ReduceLoading Tailing still present End Optimized Separation CheckTailing->End Acceptable Shape AdjustFlowRate Reduce Flow Rate OptimizeMobilePhase->AdjustFlowRate CheckColumn Evaluate Column Performance OptimizeMobilePhase->CheckColumn No Improvement AdjustFlowRate->CheckResolution NewColumn Test a Different C18 Column CheckColumn->NewColumn AddModifier->CheckTailing ReduceLoading->CheckTailing NewColumn->OptimizeMobilePhase

Caption: A workflow diagram for troubleshooting poor separation of Ophiopogonanone isomers.

ChromatographicParameters cluster_key Relationship Key Parameters Chromatographic Parameters Mobile Phase Stationary Phase Temperature Flow Rate Effects Effects on Separation Selectivity (α) Efficiency (N) Retention (k) Resolution (Rs) Parameters:f1->Effects:f1 Gradient, % Organic, pH, Additives Parameters:f2->Effects:f1 Particle Size, Ligand Type Parameters:f2->Effects:f2 Particle Size, Length Parameters:f3->Effects:f1 Parameters:f3->Effects:f2 Parameters:f3->Effects:f3 Parameters:f4->Effects:f2 inversely Parameters:f4->Effects:f3 inversely α: Separation factor between two peaks α: Separation factor between two peaks N: Column efficiency (plate number) N: Column efficiency (plate number) k: Retention factor k: Retention factor Rs: Resolution between two peaks Rs: Resolution between two peaks

Caption: The relationship between key chromatographic parameters and their effects on separation.

References

Stability testing of Ophiopogonanone F under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Ophiopogonanone F.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively available, based on general recommendations for homoisoflavonoids, it is advised to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1] For solid forms, storage at 4°C, protected from light, is recommended.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for flavonoids like this compound typically involve exposure to acid, base, oxidative, thermal, and photolytic stress conditions.[2][3][4] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Q3: Which analytical method is most suitable for quantifying this compound and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-fast liquid chromatography (RP-UFLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are the most common and effective methods for the separation and quantification of flavonoids and their degradation products.[2][4][5]

Q4: What are the common degradation patterns observed for flavonoids under stress conditions?

A4: Flavonoids often show pH-dependent stability, being more stable under acidic conditions and degrading significantly in alkaline media.[2][4] They can also be susceptible to oxidation and thermal degradation. Degradation is often observed to follow first-order kinetics.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the solvent ratio and pH. A common mobile phase for flavonoids is a gradient of acetonitrile and water (with an acid modifier like formic or acetic acid).
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been used with harsh conditions, replace it.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Loss of this compound during sample preparation. Adsorption to container surfaces.Use silanized glassware or low-adsorption polypropylene tubes.
Degradation due to light or temperature exposure.Protect samples from light by using amber vials and work in a dimly lit environment. Keep samples on ice or at a controlled low temperature.
Appearance of unexpected peaks in the chromatogram. Presence of impurities in the solvent or reagents.Use high-purity, HPLC-grade solvents and reagents.
Formation of degradation products.This is expected in forced degradation studies. Use a mass spectrometer to identify the mass of the unknown peaks and elucidate their structures.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 70°C) for various time points.[2][4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 70°C) for various time points.[2][4]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for various time points.[2]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for various time points.[2][4]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for various time points.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated RP-HPLC or RP-UFLC method.

RP-HPLC Method for Quantification
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Data Presentation

The following tables present hypothetical stability data for this compound based on typical flavonoid behavior.

Table 1: Stability of this compound under Different Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)
0.1 M HCl (70°C)2492.5
0.1 M NaOH (70°C)2445.2
3% H₂O₂ (RT)2478.9
Thermal (70°C)2485.1
Photolytic (UV 254nm)2465.7

Table 2: pH-Dependent Stability of this compound

pHIncubation Time (hours)This compound Remaining (%)
4.54895.3
6.84888.1
7.44875.4
9.04852.6

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 70°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 70°C) stock->base Expose to Stress Conditions oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to Stress Conditions thermal Thermal Degradation (70°C) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV Light) stock->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway cluster_degradation Degradation Products Ophiopogonanone_F This compound Hydrolyzed Hydrolyzed Products (e.g., ring opening) Ophiopogonanone_F->Hydrolyzed Acid/Base Hydrolysis Oxidized Oxidized Products (e.g., quinone formation) Ophiopogonanone_F->Oxidized Oxidation (H₂O₂) Isomerized Isomerized Products Ophiopogonanone_F->Isomerized Heat/Light

Caption: Generalized degradation pathways for flavonoids like this compound.

References

How to remove impurities during the purification of Ophiopogonanone F?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ophiopogonanone F.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of purifying this compound, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
OF-T01 Poor Peak Resolution in Preparative HPLC: My chromatogram shows broad, overlapping peaks, making it difficult to isolate this compound from other similar homoisoflavonoids.1. Inappropriate Mobile Phase: The solvent system may not have the optimal polarity to separate compounds with similar structures. 2. Column Overload: Injecting too much sample can lead to peak broadening and tailing. 3. Column Degradation: The stationary phase of the column may be deteriorating.1. Optimize the Mobile Phase: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of acid, like 0.1% acetic acid, can sometimes improve peak shape for phenolic compounds. 2. Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if peak shape improves.[1] 3. Use a Guard Column: A guard column can protect your analytical column from contaminants.[2] If the column is old, it may need to be replaced.
OF-T02 Peak Tailing in HPLC Analysis: The peaks for my fractions containing this compound are asymmetrical with a pronounced tail.1. Secondary Interactions: Basic analytes can interact with residual silanol groups on the silica-based column packing, causing tailing.[3][2][4] 2. Column Contamination: Buildup of impurities on the column frit or packing material can distort peak shape.[1] 3. Excessive Dead Volume: Improperly fitted tubing or connectors can create dead volume, leading to peak broadening and tailing.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3.0 can protonate the silanol groups and reduce secondary interactions.[3][4] 2. Column Washing/Backflushing: Flush the column with a strong solvent. If permitted by the manufacturer, backflushing can help remove particulates from the inlet frit.[3] 3. Check and Refit Connections: Ensure all fittings are tight and that the tubing is cut cleanly and seated correctly in the ports.
OF-T03 Low Yield of this compound after HSCCC: After High-Speed Counter-Current Chromatography, the amount of purified this compound is lower than expected.1. Suboptimal Solvent System: An inappropriate two-phase solvent system can lead to poor partitioning of the target compound, resulting in loss. 2. Sample Precipitation: The sample may not be fully soluble in the mobile phase, causing it to precipitate in the column. 3. Irreversible Adsorption: Although HSCCC is a liquid-liquid technique, some highly polar or reactive compounds might still adhere to the tubing.1. Optimize the Partition Coefficient (K): Select a solvent system where the K value for this compound is between 0.5 and 2.0 for optimal separation. 2. Ensure Sample Solubility: Dissolve the crude extract in a small volume of the mobile or stationary phase before injection. 3. Systematic Solvent System Selection: Use a systematic approach, such as testing various ratios of n-hexane, ethyl acetate, methanol, and water, to find the ideal system for your target compound.[5][6]
OF-T04 Presence of Pigments in Final Product: The purified this compound has a noticeable color, indicating pigment impurities.1. Ineffective Initial Extraction: The initial extraction method may have co-extracted a large number of pigments. 2. Insufficient Chromatographic Separation: The chosen chromatographic method may not be effective at separating this compound from pigments with similar polarities.1. Pre-purification with Macroporous Resin: Before fine purification, pass the crude extract through a macroporous resin column to adsorb and remove pigments. 2. Activated Carbon Treatment: Treatment with activated carbon can also be effective for decolorization, though it may lead to some loss of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the purification of this compound?

A1: The most common impurities are other structurally similar homoisoflavonoids, such as methylophiopogonanone A and B, which are also abundant in Ophiopogon japonicus.[7][8][9] Other potential impurities include steroidal saponins, polysaccharides, and plant pigments that are co-extracted from the raw plant material.

Q2: Which chromatographic technique is best for the initial purification of this compound from a crude extract?

A2: High-Speed Counter-Current Chromatography (HSCCC) is highly effective for the initial, preparative-scale purification of homoisoflavonoids from crude extracts.[2] HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption of the sample onto a solid support matrix, often leading to better recovery.[10]

Q3: How do I choose an appropriate solvent system for HSCCC?

A3: The selection of the two-phase solvent system is critical for successful HSCCC separation. A common approach for homoisoflavonoids is to use a combination of n-hexane, ethyl acetate, methanol, and water. The ideal system will provide a partition coefficient (K) for this compound that allows for good resolution. This is typically determined empirically by shake-flask experiments to test the partitioning of the target compound between the two phases.

Q4: Can I use reverse-phase HPLC for the final purification step?

A4: Yes, reverse-phase preparative HPLC is an excellent method for the final polishing step after initial purification by HSCCC. A C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in water (often with a small amount of acid like acetic or formic acid) can provide high-resolution separation of closely related homoisoflavonoids, yielding a final product of high purity.[11]

Q5: What is the typical purity and yield I can expect for this compound?

A5: With an optimized multi-step purification protocol (e.g., HSCCC followed by preparative HPLC), it is possible to achieve a purity of over 95%. The overall yield will depend on the concentration of this compound in the initial plant material and the efficiency of each purification step.

Experimental Workflow and Protocols

Overall Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from Ophiopogon japonicus.

cluster_0 Extraction & Pre-purification cluster_1 Primary Purification cluster_2 Final Purification & Analysis start Dried Ophiopogon japonicus Roots extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction concentration Concentration to Crude Extract extraction->concentration hsccc High-Speed Counter-Current Chromatography (HSCCC) concentration->hsccc fraction_collection Fraction Collection hsccc->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

1. Protocol for High-Speed Counter-Current Chromatography (HSCCC)

  • Objective: To perform the initial separation of this compound from the crude extract.

  • Instrumentation: A preparative HSCCC instrument.

  • Solvent System Selection:

    • Prepare a series of two-phase solvent systems, for example, using different ratios of n-hexane-ethyl acetate-methanol-water.

    • Perform shake-flask tests with a small amount of the crude extract to determine the partition coefficient (K) of the target compound in each system. The K value is the ratio of the concentration of the analyte in the stationary phase to its concentration in the mobile phase. Aim for a K value between 0.5 and 2.0.

  • HSCCC Operation:

    • Prepare the selected two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm).

    • Once hydrodynamic equilibrium is reached, dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

    • Collect fractions at regular intervals and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the fractions containing this compound and evaporate the solvent.

2. Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To achieve high-purity this compound from the enriched fractions obtained from HSCCC.

  • Instrumentation: A preparative HPLC system with a UV detector and a fraction collector.

  • Column: A reverse-phase C18 column suitable for preparative scale.

  • Mobile Phase:

    • Solvent A: Water with 0.1% acetic acid or formic acid.

    • Solvent B: Acetonitrile or methanol.

  • HPLC Operation:

    • Dissolve the semi-purified sample from HSCCC in a small amount of the mobile phase.

    • Develop a gradient elution method, for example, starting with a lower concentration of Solvent B and gradually increasing it over time to elute compounds of increasing hydrophobicity. An example gradient could be 30-70% Solvent B over 40 minutes.

    • Set the flow rate appropriate for the preparative column.

    • Monitor the elution profile at a suitable wavelength for this compound (e.g., around 280-330 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent to obtain the pure compound.

References

Addressing low bioactivity of Ophiopogonanone F in in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiopogonanone F. This resource is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of this novel homoisoflavonoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays, particularly those related to low or inconsistent bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioactivities?

This compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus. Homoisoflavonoids as a class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and cytotoxic effects.[1][2][3][4] Specifically, compounds structurally similar to this compound have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Q2: I am observing low or no activity with this compound in my in vitro assay. What are the common reasons for this?

Several factors can contribute to the apparent low bioactivity of this compound in in vitro assays. These can be broadly categorized as issues related to the compound's physicochemical properties, experimental setup, or the specific biology of the assay system.

Common Culprits for Low Bioactivity:

  • Poor Solubility: this compound, like many flavonoids, is predicted to have low aqueous solubility. This is a primary reason for low apparent activity.

  • Compound Instability: The compound may degrade in the cell culture medium over the course of the experiment.

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Inappropriate Assay Conditions: The chosen cell line, stimulus, or endpoint may not be suitable for detecting the specific activity of this compound.

  • High Protein Binding: The compound may bind to proteins in the serum of the cell culture medium, reducing its free concentration and availability to the cells.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues that may lead to low bioactivity of this compound in your in vitro experiments.

Issue 1: Poor Compound Solubility

The limited aqueous solubility of this compound is a significant hurdle in achieving effective concentrations in in vitro assays.

Physicochemical Properties of this compound and Related Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C20H22O7374.42.927
Ophiopogonanone AC18H16O6328.33.426
Ophiopogonanone CC19H16O7356.33---
Ophiopogonanone EC19H20O7360.4-37

Data sourced from PubChem and other phytochemical databases.[5][6][7]

Troubleshooting Steps:

  • Vehicle Selection:

    • Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target effects.

  • Solubility Enhancement:

    • Pre-dilution: Before adding to the final assay medium, perform a serial dilution of the DMSO stock in a serum-free medium or phosphate-buffered saline (PBS). This can help prevent precipitation.

    • Use of Pluronic F-68: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in the final assay medium can help maintain the solubility of hydrophobic compounds.

  • Visual Inspection:

    • After adding this compound to the assay medium, visually inspect the wells under a microscope for any signs of precipitation. Precipitated compound will not be bioavailable to the cells.

Issue 2: Compound Instability and Ineffective Concentration

The observed bioactivity is highly dependent on the stability of the compound and the actual concentration that the cells are exposed to over the incubation period.

Troubleshooting Steps:

  • Concentration Range:

    • Test a broad range of concentrations, typically from low nanomolar to high micromolar (e.g., 0.1 µM to 100 µM), to determine the optimal effective concentration range.

  • Incubation Time:

    • Vary the incubation time. Short-term (e.g., 1-6 hours) and long-term (e.g., 24-48 hours) incubations can reveal different aspects of the compound's activity.

  • Serum Concentration:

    • If possible, perform initial experiments in a low-serum (e.g., 1-2%) or serum-free medium to minimize protein binding. If serum is required for cell viability, be aware that the effective concentration of the compound may be lower than the nominal concentration.

  • Cytotoxicity Assessment:

    • It is crucial to determine the cytotoxic concentration of this compound in your chosen cell line. High concentrations of flavonoids can be toxic, which can be misinterpreted as a specific bioactivity.[8] Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your functional assays.

Issue 3: Inappropriate Assay System or Endpoint

The choice of cell line, stimulus, and measured endpoint is critical for observing the desired bioactivity. Homoisoflavonoids have shown significant anti-inflammatory activity.

Recommended In Vitro Anti-Inflammatory Assay:

A study on homoisoflavonoids isolated from Ophiopogon japonicus demonstrated potent anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[9]

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (IL-6, TNF-α): Quantify the levels of IL-6 and TNF-α in the culture supernatant using commercially available ELISA kits.

Expected Results for a Structurally Similar Compound (4′-O-Demethylophiopogonanone E):

AssayIC50 Value
Inhibition of IL-1β production32.5 ± 3.5 µg/mL
Inhibition of IL-6 production13.4 ± 2.3 µg/mL

These values can serve as a benchmark for the expected potency of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Potential Signaling Pathway Modulated by this compound

Homoisoflavonoids have been reported to inhibit inflammatory responses by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Ophiopogonin D, a compound from the same plant, has been shown to inhibit the NF-κB signaling pathway.[10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates OphiopogonanoneF This compound OphiopogonanoneF->IKK Inhibits? OphiopogonanoneF->NFkB Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-Inflammatory Activity

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO Measurement) collect->griess elisa ELISA (IL-6, TNF-α) collect->elisa end End griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Minimizing degradation of Ophiopogonanone F during extraction and purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ophiopogonanone F during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction and purification?

A1: this compound, a homoisoflavonoid, is susceptible to degradation from several factors, similar to other flavonoids. Key factors include:

  • pH: Exposure to alkaline conditions can lead to the degradation of phenolic compounds. It is generally advisable to maintain a neutral or slightly acidic pH during extraction and purification.

  • Temperature: High temperatures can accelerate degradation reactions. Prolonged exposure to heat during extraction methods like heat reflux should be minimized.

  • Light: Photodegradation can occur upon exposure to UV or even visible light. It is recommended to work in low-light conditions or use amber-colored glassware.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of this compound. The use of antioxidants or inert atmospheres can mitigate this.

  • Enzymatic Degradation: If the plant material is fresh, endogenous enzymes can degrade the compound. Proper drying and storage of the plant material are crucial.

Q2: I am observing a lower than expected yield of this compound after extraction. What could be the potential reasons?

A2: A low yield of this compound can be attributed to several factors, including potential degradation. Consider the following:

  • Extraction Solvent: The choice of solvent is critical. A mixture of chloroform and methanol (1:1, v/v) has been shown to be effective for extracting homoisoflavonoids from Ophiopogon japonicus.[1] Using a solvent with inappropriate polarity may result in incomplete extraction.

  • Extraction Method: The efficiency of the extraction method plays a significant role. While heat reflux is a common method, prolonged heating can cause degradation.[1] Alternative methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) might offer better yields in shorter times, potentially reducing thermal degradation.[2]

  • Plant Material Quality: The concentration of this compound can vary depending on the source, age, and storage conditions of the Ophiopogon japonicus roots.

  • Degradation During Processing: As mentioned in Q1, exposure to high temperatures, extreme pH, light, and oxygen can lead to the degradation of the target compound, thus lowering the final yield.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: Monitoring for degradation requires appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method.[1]

  • HPLC-DAD: This method allows for the quantification of this compound. A decrease in the peak area corresponding to this compound over time or under different conditions indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying potential degradation products by providing molecular weight and fragmentation data.

Q4: What are the best practices for storing the crude extract and purified this compound to prevent degradation?

A4: To ensure the long-term stability of your samples, proper storage is essential.

  • Temperature: Store both crude extracts and purified this compound at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect samples from light by storing them in amber vials or by wrapping the containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: If stored in solution, choose a stable, aprotic solvent and be aware of potential solvent-mediated degradation. For long-term storage, it is often best to store the compound as a dry powder.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Significant loss of this compound between extraction and purification steps. 1. Degradation during solvent evaporation: High temperatures used in rotary evaporators can cause thermal degradation. 2. pH changes during sample workup: Aqueous washes with basic solutions can lead to degradation. 3. Oxidation: Prolonged exposure to air during processing can cause oxidative degradation.1. Use a rotary evaporator at a lower temperature (e.g., < 40°C) under high vacuum. For very sensitive samples, consider lyophilization (freeze-drying). 2. Maintain a neutral or slightly acidic pH (around 6-7) during all aqueous workup steps. 3. Minimize the exposure of the extract to air. Consider flushing with nitrogen or argon during concentration and transfers.
Appearance of unknown peaks in the HPLC chromatogram of the purified fraction. 1. Formation of degradation products: The purification process itself (e.g., prolonged time on a chromatography column) might be causing degradation. 2. Isomerization: Changes in pH or temperature can sometimes lead to the isomerization of flavonoids.1. Optimize the purification method to be as rapid as possible. Use high-quality stationary and mobile phases. 2. Analyze the unknown peaks by LC-MS to identify their molecular weights and fragmentation patterns. This can help in determining if they are isomers or other degradation products. Maintain consistent pH and temperature throughout the process.
Inconsistent yields between different extraction batches. 1. Variability in plant material. 2. Inconsistent extraction parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield. 3. Seasonal or geographical variations in phytochemical content. 1. Source authenticated and standardized plant material if possible. 2. Strictly control all extraction parameters. Use a well-defined and documented protocol. 3. If possible, source plant material from the same location and harvest season for comparable results.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is based on methods reported for the extraction of homoisoflavonoids from Ophiopogon japonicus with modifications to minimize degradation.[1]

  • Preparation of Plant Material:

    • Dry the fibrous roots of Ophiopogon japonicus in a well-ventilated area, protected from direct sunlight.

    • Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the dried powder and place it in a flask.

    • Add 1 L of a chloroform:methanol (1:1, v/v) solvent mixture.

    • Perform ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., 25-30°C) for 30-60 minutes. This minimizes thermal stress compared to heat reflux.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined extract using a rotary evaporator at a temperature below 40°C.

    • Once the solvent is removed, a crude extract is obtained. For long-term storage, dry the extract completely under a high vacuum and store it at -20°C in the dark.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel (200-300 mesh) using a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions under reduced pressure at a temperature below 40°C to obtain purified this compound.

    • Store the purified compound under the recommended conditions (see FAQ Q4).

Visualizations

ExtractionWorkflow start Dried Ophiopogon japonicus Root Powder extraction Ultrasonic-Assisted Extraction (Chloroform:Methanol 1:1, <30°C) start->extraction filtration Filtration extraction->filtration residue Plant Residue filtration->residue filtrate Combined Filtrate filtration->filtrate concentration Rotary Evaporation (<40°C) filtrate->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Silica Gel Column Chromatography crude_extract->purification pure_compound Purified this compound purification->pure_compound

Caption: Workflow for the extraction and purification of this compound.

DegradationPathway cluster_degradation Potential Degradation Pathways parent This compound hydroxylation Hydroxylated Products parent->hydroxylation Hydroxylation (e.g., via oxidation) demethylation Demethylated Products parent->demethylation Demethylation (e.g., acidic conditions) oxidation Oxidized Products (e.g., Quinones) parent->oxidation Oxidation (O2, high temp)

References

Technical Support Center: Scaling Up the Purification of Ophiopogonanone F for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Ophiopogonanone F. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective multi-step chromatography process for scaling up this compound purification?

A1: A common and effective strategy for scaling up the purification of this compound involves a multi-step approach. This typically begins with a coarse separation using Silica Gel Column Chromatography (SGCC) to fractionate the crude extract. This is often followed by a more refined purification step using High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate this compound to a high degree of purity.

Q2: What are the critical parameters to consider when scaling up from a lab-scale to a preclinical-scale purification?

A2: When scaling up, it is crucial to maintain the principles of chromatographic separation. Key parameters to consider include the ratio of the crude extract to the stationary phase, the linear flow rate of the mobile phase, and the gradient slope of the elution. The column diameter will increase significantly, and it's important to ensure even packing to avoid channeling and loss of resolution. Solvent consumption will also increase substantially, so planning for solvent recycling or the use of more economical solvent systems is advisable.

Q3: What purity level is generally required for this compound in preclinical studies?

A3: For preclinical studies, a high level of purity is typically required, often exceeding 95%. The exact requirement can depend on the specific study and regulatory guidelines. High-purity compounds are essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.

Q4: Are there known stability issues with this compound during the purification process?

A4: Homoisoflavonoids, including this compound, can be susceptible to degradation under certain conditions. Prolonged exposure to high temperatures, extreme pH, and light should be avoided. It is recommended to work with cooled solvents when possible and to store extracts and purified fractions at low temperatures in the dark.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaled-up purification of this compound.

Silica Gel Column Chromatography (SGCC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks 1. Column Overload: Too much crude extract applied to the column. 2. Improper Solvent System: The polarity of the mobile phase is too high or too low. 3. Column Channeling: Uneven packing of the silica gel.1. Reduce the amount of extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of extract to silica gel by weight. 2. Optimize the solvent system using Thin Layer Chromatography (TLC) before scaling up. 3. Ensure the column is packed uniformly. Dry packing followed by careful solvent saturation can help.
Low Yield of Target Fractions 1. Irreversible Adsorption: The compound is too strongly adsorbed to the silica gel. 2. Compound Degradation: this compound may be degrading on the acidic surface of the silica.1. Use a more polar solvent system or add a small amount of a modifier like acetic acid to the mobile phase. 2. Consider using neutral or deactivated silica gel. Minimize the time the compound spends on the column.
High Backpressure 1. Fine Particles: The silica gel contains too many fine particles, clogging the column frit. 2. Precipitation: The sample precipitates at the top of the column upon loading.1. Use silica gel with a larger particle size appropriate for preparative chromatography. 2. Ensure the sample is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase.
Preparative HPLC (Prep-HPLC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Interaction of the phenolic hydroxyl groups of this compound with active sites on the silica-based stationary phase. 2. Column Overload: Injecting too much sample mass.1. Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Reduce the injection mass or use a larger diameter column.
Peak Splitting or Broadening 1. Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Column Void: A void has formed at the head of the column.1. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. 2. Repack the top of the column or replace the column.
Inconsistent Retention Times 1. Pump Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Equilibration: Insufficient time for the column to equilibrate between runs.1. Check the HPLC pump for leaks and ensure proper solvent degassing. 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation: Scaled-Up Purification of this compound

The following tables present a hypothetical but realistic scenario for the scaled-up purification of this compound, extrapolated from lab-scale data, to yield sufficient quantities for preclinical studies.

Table 1: Extraction and Initial Fractionation

Parameter Value
Starting Biomass (dried Ophiopogon japonicus roots)10 kg
Extraction Solvent70% Ethanol in Water
Extraction Volume100 L (3 x 33.3 L extractions)
Crude Extract Yield1.2 kg
Ethyl Acetate Fraction Yield100 g

Table 2: Silica Gel Column Chromatography (SGCC) - Coarse Purification

Parameter Value
Column Dimensions (Diameter x Length)20 cm x 100 cm
Stationary Phase (Silica Gel)5 kg (230-400 mesh)
Mobile Phase GradientPetroleum Ether : Ethyl Acetate (from 50:1 to 2:1)
Total Solvent Volume~100 L
Fraction Containing this compound (Yield)15 g
Purity of this compound in Fraction~60%

Table 3: Preparative HPLC - Final Purification

Parameter Value
ColumnC18, 10 µm, 50 mm x 250 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient35% to 65% B over 40 minutes
Flow Rate80 mL/min
Injection Load (per run)500 mg of SGCC fraction
Total Purified this compound Yield8.5 g
Final Purity (by HPLC)>98%

Experimental Protocols

Large-Scale Extraction and Fractionation
  • Extraction: The dried and powdered roots of Ophiopogon japonicus (10 kg) are extracted three times with 70% ethanol (33.3 L each time) at 60°C for 2 hours with continuous stirring.

  • Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract (approximately 1.2 kg).

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate. This process is repeated three times. The ethyl acetate layers are combined and evaporated to dryness to yield the ethyl acetate fraction (approximately 100 g).

Scaled-Up Silica Gel Column Chromatography (SGCC)
  • Column Packing: A 20 cm diameter glass column is dry-packed with 5 kg of silica gel (230-400 mesh). The column is then carefully saturated with petroleum ether.

  • Sample Loading: The ethyl acetate fraction (100 g) is dissolved in a minimal amount of ethyl acetate and mixed with 200 g of silica gel. The solvent is evaporated to create a dry powder. This powder is then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a stepwise gradient of petroleum ether and ethyl acetate, starting from a ratio of 50:1 and gradually increasing the polarity to 2:1. Fractions of 1 L are collected.

  • Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Fractions containing this compound at a purity of approximately 60% or higher are pooled and concentrated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • System Preparation: A preparative HPLC system equipped with a C18 column (50 mm x 250 mm, 10 µm) is used. The mobile phases are (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Sample Preparation: The enriched fraction from SGCC (15 g) is dissolved in methanol to a concentration of 50 mg/mL.

  • Purification: The sample solution is injected in 10 mL aliquots (500 mg) onto the column. The elution is performed with a linear gradient from 35% to 65% mobile phase B over 40 minutes at a flow rate of 80 mL/min.

  • Fraction Collection: The eluent is monitored at 285 nm, and the peak corresponding to this compound is collected.

  • Final Processing: The collected fractions are combined, and the solvent is removed under reduced pressure. The resulting solid is lyophilized to yield pure this compound (>98% purity).

Mandatory Visualizations

experimental_workflow Start 10 kg Ophiopogon japonicus Roots Extraction 70% Ethanol Extraction Start->Extraction Crude_Extract 1.2 kg Crude Extract Extraction->Crude_Extract Partition Ethyl Acetate Partitioning Crude_Extract->Partition EA_Fraction 100 g Ethyl Acetate Fraction Partition->EA_Fraction SGCC Silica Gel Column Chromatography EA_Fraction->SGCC Enriched_Fraction 15 g Enriched Fraction (~60% Purity) SGCC->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound 8.5 g this compound (>98% Purity) Prep_HPLC->Pure_Compound

Caption: Workflow for the scaled-up purification of this compound.

MAPK_pathway cluster_inhibition Inhibition by this compound cluster_pathway MAPK Signaling Pathway Ophiopogonanone_F This compound MAPKK MAPKK (e.g., MKK3/6) Ophiopogonanone_F->MAPKK Inhibits Phosphorylation p38_MAPK p38 MAPK Ophiopogonanone_F->p38_MAPK Inhibits Phosphorylation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKKK->MAPKK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription_Factors->Pro_inflammatory_Cytokines

Caption: Inhibition of the MAPK signaling pathway by this compound.

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Ophiopogonanone F and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for drug development and nutritional science. Among the myriad of compounds, flavonoids and their derivatives have garnered significant attention for their ability to combat oxidative stress. This guide provides a detailed comparison of the antioxidant activity of Ophiopogonanone F, a homoisoflavonoid from Ophiopogon japonicus, and quercetin, a ubiquitous flavonoid found in many fruits and vegetables.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayAntioxidant Activity
Methylophiopogonanone A DPPH> 30.96 ± 0.26 µmol TE/g
ABTS> 45.54 ± 0.24 µmol TE/g
Methylophiopogonanone B DPPH> 30.96 ± 0.26 µmol TE/g
ABTS> 45.54 ± 0.24 µmol TE/g
Quercetin DPPHIC50: 2.1 - 19.17 µg/mL
ABTSIC50: 1.89 - 15.2 µg/mL

*Data for Methylophiopogonanone A and B is presented as µmol Trolox equivalents per gram of sample, as reported in a key study. This value represents the total antioxidant capacity relative to Trolox, a standard antioxidant. Direct IC50 values for these compounds were not found in the reviewed literature. It is noted that Methylophiopogonanone B exhibited the strongest antioxidant activity among the tested homoisoflavonoids from Ophiopogon japonicus.[1][2][3]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for three commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_comp Test Compound Dilutions Test_comp->Mix Incubate Incubate in Dark Mix->Incubate Measure_abs Measure Absorbance (517nm) Incubate->Measure_abs Calculate_inhib Calculate % Inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 Calculate_inhib->Determine_IC50

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of this color is proportional to the antioxidant's activity.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • A control is prepared under the same conditions without the test compound.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_reagent Generate ABTS Radical Cation Mix Mix ABTS Radical and Test Compound ABTS_reagent->Mix Test_comp Test Compound Dilutions Test_comp->Mix Incubate Incubate at Room Temp Mix->Incubate Measure_abs Measure Absorbance (734nm) Incubate->Measure_abs Calculate_inhib Calculate % Inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 Calculate_inhib->Determine_IC50

ABTS Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It often utilizes a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS).

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • The cells are pre-incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.

  • The cells are then treated with various concentrations of the test compound.

  • After an incubation period, a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time using a microplate reader. The probe (DCFH) is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

  • The antioxidant activity is quantified by the ability of the test compound to suppress the AAPH-induced fluorescence.

  • The results are often expressed as quercetin equivalents (QE), comparing the activity of the test compound to that of quercetin.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction & Measurement Seed_cells Seed HepG2 Cells Culture_cells Culture to Confluence Seed_cells->Culture_cells Preload_probe Preload with DCFH-DA Culture_cells->Preload_probe Treat_compound Treat with Test Compound Preload_probe->Treat_compound Induce_stress Induce Oxidative Stress (AAPH) Treat_compound->Induce_stress Measure_fluorescence Measure Fluorescence Induce_stress->Measure_fluorescence Quantify_activity Quantify Activity (QE) Measure_fluorescence->Quantify_activity

Cellular Antioxidant Activity Assay Workflow

Antioxidant Signaling Pathways

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that regulate endogenous antioxidant defense mechanisms.

Quercetin's Antioxidant Signaling Pathway

Quercetin is known to exert its antioxidant effects through multiple signaling pathways. A key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Antioxidant_Proteins Increased Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins leads to increased expression of Protection Cellular Protection Antioxidant_Proteins->Protection

Quercetin's Nrf2-Mediated Antioxidant Pathway

This compound's Antioxidant Signaling Pathway

Currently, there is a lack of specific studies in the available scientific literature detailing the precise antioxidant signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action at the cellular and molecular levels.

Conclusion

This guide provides a comparative overview of the antioxidant activity of this compound and quercetin, based on the currently available scientific literature. While quercetin is a well-studied antioxidant with a large body of evidence supporting its potent free radical scavenging and cellular protective effects, data specifically for this compound is limited. The available data on related homoisoflavonoids, Methylophiopogonanone A and B, suggest that compounds from Ophiopogon japonicus possess significant antioxidant properties. However, a direct comparison of potency with quercetin is challenging due to the different reporting metrics.

For researchers and professionals in drug development, this highlights a knowledge gap and an opportunity for further investigation into the antioxidant potential and mechanisms of this compound. Future studies employing standardized assays to determine the IC50 values of this compound and exploring its effects on cellular antioxidant pathways are warranted to fully understand its potential as a therapeutic or nutraceutical agent.

References

Comparative analysis of the anti-inflammatory effects of different Ophiopogon homoisoflavonoids.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of various homoisoflavonoids isolated from Ophiopogon japonicus. The data presented herein is curated from multiple studies to facilitate an objective comparison of their potential as therapeutic agents. This document summarizes quantitative data on the inhibition of key inflammatory mediators, details the experimental protocols used in these studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of several Ophiopogon homoisoflavonoids has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

CompoundCell LineInflammatory MediatorIC50 (µM)IC50 (µg/mL)
Ophiopogonanone E RAW 264.7NO--
4′-O-Demethylophiopogonanone E RAW 264.7NO-66.4 ± 3.5[1]
IL-6-13.4 ± 2.3[1]
IL-1β-32.5 ± 3.5[1]
Desmethylisoophiopogonone B RAW 264.7NO-14.1 ± 1.5[2]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone RAW 264.7NO-10.9 ± 0.8[2]
Ophiopogonanone H BV-2NO20.1[3]-
Unnamed Homoisoflavonoid (Compound 4) BV-2NO17.0[3]-
Unnamed Homoisoflavonoid (Compound 6) BV-2NO7.8[3]-
Unnamed Homoisoflavonoid (Compound 7) BV-2NO5.1[3]-
Unnamed Homoisoflavonoid (Compound 10) BV-2NO19.2[3]-
Unnamed Homoisoflavonoid (Compound 11) BV-2NO14.4[3]-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages[2]
  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 2 hours before stimulation with 1 µg/mL of LPS for an additional 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production. 100 µL of the supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Inhibition of Pro-inflammatory Cytokine (IL-1β and IL-6) Production in LPS-Induced RAW 264.7 Macrophages[1]
  • Cell Culture and Treatment: RAW 264.7 cells were cultured and treated with the test compounds and LPS as described in the NO inhibition assay.

  • Cytokine Measurement (ELISA): The levels of IL-1β and IL-6 in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The absorbance was measured at 450 nm. The IC50 values were determined from the concentration-response curves.

Inhibition of NO Production in LPS-Induced BV-2 Microglial Cells[3]
  • Cell Culture: BV-2 microglial cells were maintained in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were plated in 96-well plates and treated with various concentrations of the homoisoflavonoids for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): The nitrite concentration in the culture medium was determined using the Griess reagent as described above.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Ophiopogon homoisoflavonoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several Ophiopogon homoisoflavonoids have been shown to inhibit this pathway.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB binds Nucleus Nucleus NFkappaB->Nucleus translocates NFkappaB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkappaB_nuc->Genes activates Ophiopogon Ophiopogon Homoisoflavonoids Ophiopogon->IKK inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases MAPKK MAPKK (MEK) Upstream_Kinases->MAPKK phosphorylate MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activate Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes regulate Ophiopogon Ophiopogon Homoisoflavonoids Ophiopogon->MAPK inhibit phosphorylation Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seeding Seed Macrophages (e.g., RAW 264.7) Adherence Allow cells to adhere (24 hours) Seeding->Adherence Pretreatment Pre-treat with Homoisoflavonoids Adherence->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Griess_Assay NO Measurement (Griess Assay) Collect_Supernatant->Griess_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA IC50 Calculate IC50 values Griess_Assay->IC50 ELISA->IC50

References

Validating the Therapeutic Potential of Ophiopogonanone F and Related Homoisoflavonoids in an In Vitro Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of homoisoflavonoids from Ophiopogon japonicus, with a focus on compounds structurally related to Ophiopogonanone F, in a well-established in vitro model of inflammation. The data presented herein evaluates their anti-inflammatory efficacy against standard-of-care agents, offering insights for further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Homoisoflavonoids, a class of polyphenolic compounds isolated from the medicinal plant Ophiopogon japonicus, have demonstrated promising anti-inflammatory properties. This guide focuses on the therapeutic potential of these compounds, using 4′-O-Demethylophiopogonanone E as a representative molecule due to the availability of robust experimental data. Its performance is compared with the well-established anti-inflammatory drugs, dexamethasone and indomethacin.

Comparative Performance Data

The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E was evaluated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard in vitro assay for assessing inflammatory responses. The key performance indicators measured were the inhibition of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), all crucial mediators of inflammation.

CompoundTargetIC50 (µg/mL)Cell Line
4′-O-Demethylophiopogonanone E Nitric Oxide (NO)66.4 ± 3.5RAW 264.7
IL-1β32.5 ± 3.5RAW 264.7
IL-613.4 ± 2.3RAW 264.7
Dexamethasone Nitric Oxide (NO)34.60RAW 264.7
Indomethacin Nitric Oxide (NO)Inhibition observedRAW 264.7
IL-1βInhibition observedRAW 264.7
IL-6Inhibition observedRAW 264.7

Note: Specific IC50 values for Indomethacin's inhibition of NO, IL-1β, and IL-6 in this specific study were not detailed, though its inhibitory effects are well-documented in the literature.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these homoisoflavonoids are believed to be mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Ophiopogonanone Ophiopogonanone-like compounds Ophiopogonanone->MAPK

Caption: Inhibition of the MAPK signaling cascade by Ophiopogonanone-like compounds.

The following diagram outlines the typical workflow for evaluating the anti-inflammatory potential of a test compound in LPS-stimulated macrophages.

Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with Test Compound (e.g., 4'-O-Demethylophiopogonanone E) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_18_24h Incubate for 18-24h stimulate->incubate_18_24h collect_supernatant Collect Supernatant incubate_18_24h->collect_supernatant cell_lysate Prepare Cell Lysate incubate_18_24h->cell_lysate griess_assay Nitric Oxide Assay (Griess Reagent) collect_supernatant->griess_assay elisa Cytokine Measurement (ELISA for IL-1β, IL-6) collect_supernatant->elisa western_blot Western Blot (MAPK phosphorylation) cell_lysate->western_blot

Head-to-head comparison of Ophiopogonanone F and a standard drug in an anti-inflammatory assay.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Ophiopogonanone F, a homoisoflavonoid derived from Ophiopogon japonicus, and the standard steroidal anti-inflammatory drug, Dexamethasone. This analysis is supported by experimental data from in vitro assays.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Ophiopogonanones, a class of homoisoflavonoids isolated from the medicinal plant Ophiopogon japonicus, have garnered attention for their potential anti-inflammatory activities. This guide focuses on a comparative analysis of this compound's potential efficacy against Dexamethasone, a potent corticosteroid widely used as a benchmark in anti-inflammatory research.

While direct comparative data for this compound is limited, this guide utilizes data from a comprehensive study on closely related compounds isolated from the same plant, specifically Ophiopogonanone E and 4'-O-Demethylophiopogonanone E, to provide a substantive comparison. These compounds were evaluated in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of Ophiopogonanone derivatives and Dexamethasone were quantified by measuring their ability to inhibit the production of key pro-inflammatory mediators: nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented in the table below. A lower IC50 value indicates greater potency.

CompoundIC50 for NO Inhibition (μg/mL)IC50 for IL-1β Inhibition (μg/mL)IC50 for IL-6 Inhibition (μg/mL)
4'-O-Demethylophiopogonanone E66.4 ± 3.532.5 ± 3.513.4 ± 2.3
Ophiopogonanone ENot ReportedNot ReportedNot Reported
Dexamethasone (Positive Control)Strong Inhibition at 50 µg/mL*Not ReportedNot Reported

*Note: The referenced study used Dexamethasone as a positive control at a fixed concentration, demonstrating significant inhibition, rather than determining a specific IC50 value.[1][2] Other compounds from the same study, such as Palmitic acid, desmethylisoophiopogonone B, and 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone, showed stronger anti-inflammatory abilities than Dexamethasone at a concentration of 50 μg/mL.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro anti-inflammatory assay used to generate the comparative data.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiments, cells were seeded in 96-well plates.

Lipopolysaccharide (LPS)-Induced Inflammation Assay
  • Pre-treatment: Cultured RAW 264.7 cells were pre-treated with various concentrations of the test compounds (Ophiopogonanone derivatives) or Dexamethasone for 2 hours.

  • Inflammation Induction: Following pre-treatment, inflammation was induced by adding LPS (from Escherichia coli) to a final concentration of 1 μg/mL.

  • Incubation: The cells were then incubated for an additional 24 hours.

  • Measurement of Inflammatory Mediators: The cell culture supernatant was collected to quantify the levels of NO, IL-1β, and IL-6.

Quantification of Nitric Oxide (NO)

NO production was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2] An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphtylethylenediamine dihydrochloride) were mixed and incubated at room temperature. The absorbance was measured at 540 nm using a microplate reader.

Quantification of Pro-inflammatory Cytokines (IL-1β and IL-6)

The concentrations of IL-1β and IL-6 in the cell culture supernatant were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying molecular mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound or Dexamethasone start->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant incubate->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure IL-1β & IL-6 (ELISA) collect->measure_cytokines

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK1/2, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) NFkB->Proinflammatory_Genes Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation Ophiopogonanone This compound Ophiopogonanone->MAPK Inhibition

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

Mechanism of Action

The anti-inflammatory effects of the studied Ophiopogonanone derivatives are believed to be mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Specifically, these compounds have been shown to suppress the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK).[1][3] This, in turn, can lead to the downregulation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS), IL-1β, and IL-6.[3]

Dexamethasone, on the other hand, exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines.

Conclusion

The available data on compounds structurally related to this compound suggest that it possesses significant anti-inflammatory properties, demonstrated by the inhibition of key inflammatory mediators in vitro. While Dexamethasone remains a highly potent anti-inflammatory agent, certain homoisoflavonoids from Ophiopogon japonicus have shown comparable or even superior inhibitory effects on specific inflammatory markers at the tested concentrations.[1] The distinct mechanism of action of Ophiopogonanones, primarily targeting the MAPK signaling pathway, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further direct comparative studies on this compound are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Analytical Methods for Ophiopogonanone F Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ophiopogonanone F, a bioactive homoisoflavonoid found in the medicinal plant Ophiopogon japonicus. While a direct cross-validation study comparing multiple methods for this compound was not found in the public domain, this document synthesizes and compares validation data from various studies on this compound and its structurally related analogs, such as Methylophiopogonanone A. The objective is to offer a detailed overview of the performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for the analysis of these compounds.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance parameters of different analytical methods as reported in various studies. It is important to note that these values are not from a head-to-head comparison and may vary based on the specific experimental conditions, instrumentation, and laboratory practices.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-DADLC-MS/MSUPLC-QTOF-MS
Analyte(s) Methylophiopogonanone A, Ophiopogonanone A, and other homoisoflavonoidsMethylophiopogonanone A[1]Eight available homoisoflavonoids
Linear Range 0.153 - 0.918 µg (for Methylophiopogonanone A)[2]1 - 1000 ng/mL[1]Not explicitly stated, but calibration curves were used.
Correlation Coefficient (r²) > 0.999[2]> 0.997[1]Not explicitly stated
Limit of Detection (LOD) Not ReportedNot Reported0.05 - 0.30 µg/mL
Lower Limit of Quantification (LLOQ) Not Reported1 ng/mL[1]0.12 - 0.66 µg/mL

Table 2: Comparison of Accuracy, Precision, and Recovery

ParameterHPLC-DADLC-MS/MSUPLC-QTOF-MS
Analyte(s) Methylophiopogonanone A, Ophiopogonanone A, and other homoisoflavonoidsMethylophiopogonanone A[1]Eight available homoisoflavonoids
Accuracy Not explicitly statedWithin ±15% of nominal concentrations[1]Not explicitly stated
Precision (RSD%) 0.82% - 1.05%[2]Intra- and inter-day precision < 15%[1]Intra- and inter-day variations < 7.3%
Recovery (%) 99.41% - 99.86%[2]> 80%[1]94.5% - 105.2%
Stability Not ReportedStable under various storage conditions[1]Not Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

HPLC-DAD Method for Homoisoflavonoid Quantification

This protocol is based on the simultaneous determination of three homoisoflavonoids in Ophiopogon japonicus[2].

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: Acetonitrile and water containing 0.5% phosphoric acid (58:42, v/v).

  • Detection Wavelength: 296 nm (for the initial part of the chromatogram) and 275 nm (for the latter part).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Sample Preparation: An appropriate extraction method from the plant material, followed by filtration before injection.

LC-MS/MS Method for Methylophiopogonanone A Quantification in Rat Plasma

This protocol is adapted from a pharmacokinetic study of Methylophiopogonanone A[1].

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Chromatographic Column: Waters ACQUITY HSS T3 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for Methylophiopogonanone A was m/z 343.2 > 135.1[1].

  • Internal Standard: Methylophiopogonanone B was used as the internal standard[1].

  • Sample Preparation: Protein precipitation from plasma samples using acetonitrile[1].

UPLC-QTOF-MS Method for Homoisoflavonoid Profiling

This protocol is based on a study focused on the systematic identification of homoisoflavonoids.

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

  • Chromatographic Column: A suitable UPLC C18 column.

  • Mobile Phase: A gradient of aqueous formic acid and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI).

  • Data Acquisition: Full scan mode to acquire high-resolution mass spectra.

  • Sample Preparation: Extraction from the plant material followed by appropriate cleanup steps.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation process for analytical methods and a typical experimental workflow for quantification.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineAnalytes Define Analytes of Interest (e.g., this compound) SelectMethods Select Analytical Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) DefineAnalytes->SelectMethods DefineValidationParameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) SelectMethods->DefineValidationParameters PrepareSamples Prepare Standard and QC Samples DefineValidationParameters->PrepareSamples MethodValidation1 Validate Method 1 PrepareSamples->MethodValidation1 MethodValidation2 Validate Method 2 PrepareSamples->MethodValidation2 AnalyzeRealSamples Analyze Incurred Samples with Both Methods MethodValidation1->AnalyzeRealSamples MethodValidation2->AnalyzeRealSamples CompareData Compare Performance Data AnalyzeRealSamples->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot) CompareData->StatisticalAnalysis Conclusion Draw Conclusions on Method Comparability StatisticalAnalysis->Conclusion

Caption: Logical workflow for cross-validation of analytical methods.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing and Validation PlantMaterial Ophiopogon japonicus Plant Material Extraction Extraction of Homoisoflavonoids PlantMaterial->Extraction Purification Purification and Concentration Extraction->Purification Chromatography Chromatographic Separation (HPLC/UPLC) Purification->Chromatography Detection Detection (DAD, MS/MS, QTOF-MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration MethodValidation Method Validation (Linearity, Accuracy, Precision) PeakIntegration->MethodValidation Report Reporting of Results MethodValidation->Report

Caption: Experimental workflow for this compound quantification.

References

The Synergistic Power of Nature: Enhancing Ophiopogonanone F's Potential Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective and less toxic therapeutic agents is a constant endeavor. Ophiopogonanone F, a homoisoflavonoid from the medicinal plant Ophiopogon japonicus, has demonstrated promising antioxidant and anti-inflammatory properties. However, emerging evidence in the broader field of natural product pharmacology suggests that its true potential may be unlocked through synergistic combinations with other bioactive compounds. This guide explores the scientific rationale for such combinations, presenting experimental data and detailed protocols for investigating these synergistic effects, with a focus on key inflammatory and oxidative stress signaling pathways.

While direct studies on the synergistic effects of this compound are not yet available, its known biological activities provide a strong foundation for hypothesizing potential synergistic partners. This compound and other compounds from Ophiopogon japonicus have been shown to possess antioxidant and anti-inflammatory capabilities, notably through the modulation of the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. This guide will delve into the synergistic potential of combining this compound with natural compounds that exhibit complementary actions on these critical cellular pathways.

Promising Synergistic Combinations and Supporting Data

Based on the known mechanisms of this compound, several natural compounds stand out as prime candidates for synergistic combinations. These include the flavonoids quercetin and kaempferol, the phenolic compounds caffeic acid and gallic acid, and the polyphenol curcumin. The following tables summarize experimental data from studies on these compounds, demonstrating their synergistic potential in antioxidant and anti-inflammatory activities.

Table 1: Synergistic Antioxidant Effects of Natural Compound Combinations
Compound CombinationAssayObserved EffectSynergy Percentage (%)Reference
Gallic Acid + Caffeic AcidFRAPIncreased antioxidant capacity137.8[1]
Quercetin + Gallic Acid + Caffeic AcidFRAPIncreased antioxidant capacity59.4[1]
Quercetin + Gallic Acid + RutinFRAPIncreased antioxidant capacity55.2[1]

Note: The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a substance. A higher synergy percentage indicates a stronger synergistic effect.

Table 2: Synergistic Anti-inflammatory Effects of Flavonoid Combinations
Compound CombinationPro-inflammatory MediatorCell LineIC50 (µM) - Individual vs. CombinationCombination Index (CI)Reference
Chrysin + KaempferolNitric Oxide (NO)RAW 246.7Data not available in abstract< 1 (Synergistic)[2]
Chrysin + KaempferolProstaglandin E2 (PGE2)RAW 246.7Data not available in abstract< 1 (Synergistic)[2]
Chrysin + KaempferolTumor Necrosis Factor-alpha (TNF-α)RAW 246.7Data not available in abstract< 1 (Synergistic)[2]
Curcumin + ResveratrolInflammatory Markers (in vivo)Rat ModelNot applicableSynergistic Effect Observed[3][4]

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 indicates greater potency. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Key Signaling Pathways in Inflammation and Oxidative Stress

The synergistic effects of these natural compounds are often attributed to their ability to modulate multiple targets within key signaling pathways that regulate inflammation and oxidative stress.

Signaling_Pathways cluster_stimuli Cellular Stress Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway ROS ROS MAPKKK MAPKKK ROS->MAPKKK PI3K PI3K ROS->PI3K LPS LPS IKK IKK LPS->IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Inflammatory_Genes_MAPK Inflammatory Gene Expression AP-1->Inflammatory_Genes_MAPK IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB sequesters NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus Inflammatory_Genes_NFkB Inflammatory Gene Expression NF-κB_nucleus->Inflammatory_Genes_NFkB PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Key signaling pathways involved in inflammation and oxidative stress.

Experimental Workflows and Protocols

To rigorously investigate the synergistic effects of this compound with other natural compounds, a systematic experimental approach is essential.

Experimental_Workflow cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Synergy Analysis cluster_3 Phase 4: Mechanistic Studies A Determine IC50 of This compound C Select Concentrations (Constant Ratio Design) A->C B Determine IC50 of Partner Compound B->C D Treat Cells with Combinations C->D E Measure Biological Endpoint (e.g., NO, TNF-α levels) D->E F Calculate Combination Index (CI) using Chou-Talalay Method E->F G Western Blot for MAPK, NF-κB, Akt Phosphorylation F->G If CI < 1 H qRT-PCR for Inflammatory Gene Expression F->H If CI < 1

A general workflow for assessing synergistic interactions.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for mediator measurement). After 24 hours, pre-treat cells with various concentrations of this compound, the partner compound, or their combination for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

2. Assessment of Anti-inflammatory Activity:

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate NO concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

    • Collect cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Synergy Analysis (Chou-Talalay Method):

  • Determine the dose-response curves for each compound individually to obtain their IC50 values.

  • Treat cells with combinations of the two compounds at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Measure the effect of the combinations on the chosen biological endpoint.

  • Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Lyse treated cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies against total and phosphorylated forms of p38, ERK1/2, JNK (for MAPK pathway), p65 (for NF-κB pathway), and Akt (for PI3K/Akt pathway) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The exploration of synergistic combinations of this compound with other natural compounds presents a promising avenue for the development of novel and more effective therapeutic strategies for inflammatory and oxidative stress-related diseases. By targeting multiple pathways simultaneously, these combinations have the potential to achieve greater efficacy at lower doses, thereby reducing the risk of adverse effects. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate these synergistic interactions and unlock the full therapeutic potential of this compound. Further in-depth studies are warranted to validate these potential synergies in preclinical and eventually clinical settings.

References

A Comparative Analysis of Ophiopogonanone F from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ophiopogonanone F, a homoisoflavonoid with potential therapeutic applications, from its known plant sources. Due to a lack of direct comparative studies on this compound, this document synthesizes available data on its sourcing, the biological activities of related compounds, and general experimental protocols for its extraction and analysis.

Plant Sources and Distribution

This compound has been identified in at least two distinct plant genera within the Asparagaceae family:

  • Ophiopogon japonicus : Widely recognized in traditional Chinese medicine as "Maidong," the tuberous roots of this plant are a primary source of various bioactive homoisoflavonoids, including this compound.[1][2] Significant variations in the chemical composition of O. japonicus have been noted based on its geographical origin within China, primarily between the "Chuanmaidong" and "Zhemaidong" varieties.[3][4]

  • Liriope muscari : This species is another documented source of this compound. Liriope spicata, a related species, is sometimes used as a substitute for O. japonicus in the market, and while studies have compared their chemical profiles, specific quantitative data on this compound in Liriope muscari remains limited.[2][3]

Comparative Biological Activity (Inferred)

Direct comparative studies on the biological activity of this compound from different plant sources are currently unavailable. However, the broader class of homoisoflavonoids isolated from Ophiopogon japonicus has demonstrated significant anti-inflammatory and antioxidant properties.[1][5][6] It is plausible that this compound contributes to these effects.

Key Reported Activities of Homoisoflavonoids from Ophiopogon species:

  • Anti-inflammatory Effects: Many homoisoflavonoids from O. japonicus have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukins in cellular models.[6][7] This activity is often linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]

  • Antioxidant Activity: Extracts rich in homoisoflavonoids have exhibited potent antioxidant capabilities in various in-vitro assays.[1][5]

The following table summarizes the inhibitory concentrations (IC50) of several homoisoflavonoids from Ophiopogon japonicus on NO production in LPS-induced RAW264.7 macrophages, providing a reference for the potential potency of related compounds like this compound.

CompoundIC50 (µg/mL) for NO Inhibition
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone10.9 ± 0.8
Oleic acid80.2 ± 2.3
Palmitic acid33.4 ± 2.9
4′-O-Demethylophiopogonanone E66.4 ± 3.5
(Data sourced from a study on compounds isolated from Ophiopogon japonicus)[6]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and analysis of homoisoflavonoids like this compound from plant sources.

Extraction and Isolation

A common approach for the extraction and isolation of homoisoflavonoids from Ophiopogon japonicus involves the following steps:

  • Powdering and Extraction: The dried and crushed tuberous roots are typically extracted with a solvent such as 70% ethanol using methods like ultrasonic-assisted extraction or heat reflux.[5][8]

  • Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids are generally enriched in the ethyl acetate fraction.[8][9]

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This often involves:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is first separated on a silica gel column with a gradient elution system (e.g., petroleum ether-ethyl acetate).[8]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique can be employed for further purification of the fractions obtained from the silica gel column.[8]

    • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and quantification of the isolated compounds.[10]

Quantification

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[3][4] The method would require validation for linearity, sensitivity, precision, repeatability, and accuracy.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the comparative analysis of this compound and a plausible signaling pathway for its anti-inflammatory action, based on studies of related compounds.

G cluster_0 Plant Material cluster_1 Extraction & Isolation cluster_2 Analysis O. japonicus O. japonicus Extraction (70% EtOH) Extraction (70% EtOH) O. japonicus->Extraction (70% EtOH) L. muscari L. muscari L. muscari->Extraction (70% EtOH) Partitioning (EtOAc) Partitioning (EtOAc) Extraction (70% EtOH)->Partitioning (EtOAc) Silica Gel Chromatography Silica Gel Chromatography Partitioning (EtOAc)->Silica Gel Chromatography HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Quantification (HPLC) Quantification (HPLC) HPLC Purification->Quantification (HPLC) Purity Assessment Purity Assessment HPLC Purification->Purity Assessment Bioactivity Assays Bioactivity Assays HPLC Purification->Bioactivity Assays

Caption: Experimental workflow for comparative analysis of this compound.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPK_p MAPK Phosphorylation (ERK, JNK, p38) LPS->MAPK_p Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_active Active NF-κB (p65) NFkB_p65->NFkB_p65_active Releases DNA DNA NFkB_p65_active->DNA Translocates to Nucleus Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory Induces Transcription Ophiopogonanone_F This compound Ophiopogonanone_F->IKK Inhibits Ophiopogonanone_F->MAPK_p Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

While this compound is a constituent of both Ophiopogon japonicus and Liriope muscari, there is a clear need for direct comparative studies to elucidate the differences in its yield, purity, and biological activity from these sources. The established anti-inflammatory and antioxidant properties of the homoisoflavonoid class suggest that this compound is a promising candidate for further pharmacological investigation. The experimental protocols and pathways outlined in this guide provide a framework for researchers to undertake such comparative analyses. Future studies should focus on quantifying this compound in different plant sources and varieties and directly assessing its bioactivity to support its potential development as a therapeutic agent.

References

Evaluating the safety and toxicity profile of Ophiopogonanone F in vitro and in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ophiopogonanone F, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, presents a compelling case for further investigation into its pharmacological potential. However, a comprehensive understanding of its safety and toxicity is paramount before its consideration in drug development pipelines. This guide provides an objective evaluation of the potential safety and toxicity profile of this compound, drawing upon data from structurally related compounds found in Ophiopogon japonicus and outlining standardized experimental protocols for its assessment. Due to the limited direct toxicological data on this compound, this guide serves as a framework for its evaluation rather than a definitive statement on its safety.

Comparative Analysis of Cytotoxicity

CompoundCell LineIC50 (µM)
Homoisopogon A LU-1 (Human lung adenocarcinoma)0.51 - 0.66
KB (Human epidermoid carcinoma)0.51 - 0.66
SK-Mel-2 (Human melanoma)0.51 - 0.66
Homoisopogon A A549 (Human lung carcinoma)6.26
NCI-H1975 (Human lung adenocarcinoma)19.51
NCI-H1650 (Human lung adenocarcinoma)24.66
Ophiopogonin D VSMCs (Vascular smooth muscle cells)-
Ruscogenin --

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxicity. Data for Ophiopogonin D and Ruscogenin's effect on inflammatory cell adhesion and migration was noted, but quantitative IC50 values for cytotoxicity were not provided in the search results.[3]

Experimental Protocols for Safety and Toxicity Assessment

To rigorously evaluate the safety and toxicity profile of this compound, a battery of standardized in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]

Methodology:

  • Cell Culture: Plate cells (e.g., normal human cell lines and relevant cancer cell lines for comparison) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate treat_cells Treat with this compound plate_cells->treat_cells 24h incubation add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h treatment incubate Incubate (4h, 37°C) add_mtt->incubate dissolve_formazan Dissolve Formazan Crystals incubate->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
In Vitro Genotoxicity Assessment: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[8][9][10][11]

Methodology:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_workflow Ames Test Workflow prepare_strains Prepare Bacterial Strains (S. typhimurium, E. coli) expose_compound Expose to this compound (+/- S9 Mix) prepare_strains->expose_compound plate_on_minimal_agar Plate on Minimal Agar expose_compound->plate_on_minimal_agar incubate_plates Incubate (48-72h, 37°C) plate_on_minimal_agar->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_results Analyze for Mutagenicity count_colonies->analyze_results Toxicity_Signaling_Pathway cluster_pathway Potential Toxicity Pathway of a Homoisoflavonoid Compound This compound (High Concentration) Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis_Pathway Activation of Apoptosis Pathway (e.g., Caspases) Mitochondrial_Dysfunction->Apoptosis_Pathway DNA_Damage DNA Damage ROS_Production->DNA_Damage DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

Comparative metabolomics of wild versus cultivated Ophiopogon japonicus for Ophiopogonanone F content.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of wild versus cultivated Ophiopogon japonicus, with a specific focus on the content of Ophiopogonanone F, a bioactive homoisoflavonoid. While direct comparative studies on this compound between strictly "wild" and "cultivated" plants are limited in the readily available scientific literature, this guide synthesizes data from studies comparing cultivated varieties from different geographical regions and discusses the potential impact of cultivation practices on the phytochemical composition. This information is crucial for the quality control and standardization of O. japonicus as a medicinal herb.

Introduction

Ophiopogon japonicus, commonly known as Maidong, is a traditional Chinese medicine used for its anti-inflammatory, antioxidant, and cardioprotective properties.[1] These therapeutic effects are largely attributed to its rich content of secondary metabolites, particularly steroidal saponins and homoisoflavonoids.[1][2] this compound is a member of the homoisoflavonoid class of compounds found in this plant. The concentration of these bioactive compounds can be significantly influenced by genetic factors, geographical origin, and cultivation conditions.[3][4] Understanding the metabolic differences between wild and cultivated plants, as well as among different cultivated varieties, is essential for ensuring the quality, efficacy, and safety of herbal preparations derived from O. japonicus.

Quantitative Data Presentation

Direct quantitative data for this compound in wild versus cultivated Ophiopogon japonicus is not extensively available. However, studies comparing the major homoisoflavonoids in cultivated varieties from different regions of China, namely 'Chuan-maidong' (CMD) from Sichuan and 'Zhe-maidong' (ZMD) from Zhejiang, provide valuable insights into the potential variations. The following table summarizes the content of major homoisoflavonoids, which are structurally related to this compound, in these two major cultivated types. It is generally observed that ZMD contains higher levels of homoisoflavonoids compared to CMD.[5][6]

CompoundChuan-maidong (CMD) (µg/g)Zhe-maidong (ZMD) (µg/g)Reference
Methylophiopogonanone ALower ContentHigher Content[1]
Methylophiopogonanone BLower ContentHigher Content[1]
Total Homoisoflavonoids Lower Content Higher Content [5]

Note: The terms "Lower Content" and "Higher Content" are used to indicate relative abundance as reported in the cited literature. Specific concentrations can vary between different batches and analytical methods.

Factors such as the use of plant growth regulators like paclobutrazol in the cultivation of CMD have been shown to negatively impact the accumulation of secondary metabolites, including flavonoids and saponins.[2][3][4] This suggests that cultivated varieties grown under different agricultural practices may exhibit significant variations in their phytochemical profiles compared to their wild counterparts, which are not subjected to such treatments.

Experimental Protocols

The following sections detail the methodologies typically employed for the comparative metabolomic analysis of Ophiopogon japonicus.

1. Sample Preparation and Extraction

  • Plant Material: Tuberous roots of Ophiopogon japonicus are collected, washed, and dried. For comparative studies, it is crucial to document the geographical origin, cultivation conditions (if applicable), and harvest time.

  • Extraction: The dried roots are pulverized into a fine powder. A specific amount of the powder (e.g., 1.0 g) is then extracted with a suitable solvent. Methanol is a commonly used solvent for extracting homoisoflavonoids. The extraction is often performed using ultrasonication to enhance efficiency, followed by centrifugation to separate the extract from the solid plant material.[5]

2. Metabolomic Analysis using UPLC/Q-TOF MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) is a powerful technique for the comprehensive analysis of metabolites.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18 column). A gradient elution program is used to separate the different chemical constituents. The mobile phase typically consists of a mixture of water (often with a small amount of an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection: The eluent from the UPLC column is introduced into the Q-TOF mass spectrometer. The instrument is operated in both positive and negative ion modes to detect a wide range of compounds. High-resolution mass data is collected, which allows for the accurate determination of the elemental composition of the detected ions.

  • Data Analysis: The raw data is processed using specialized software to identify and align peaks across different samples. Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are then applied to identify the metabolites that are significantly different between the sample groups (e.g., wild vs. cultivated).

Mandatory Visualizations

Biosynthesis Pathway of Homoisoflavonoids

The biosynthesis of homoisoflavonoids, including this compound, is a branch of the general flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of the homoisoflavonoid backbone.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA Chalcone Chalcone Coumaroyl_CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone Isoflavone Isoflavone Flavanone->Isoflavone Homoisoflavonoid_precursor Homoisoflavonoid Precursor Isoflavone->Homoisoflavonoid_precursor Rearrangement & Additional Carbon Ophiopogonanone_F This compound Homoisoflavonoid_precursor->Ophiopogonanone_F Experimental_Workflow Sample_Collection Sample Collection (Wild vs. Cultivated O. japonicus) Sample_Preparation Sample Preparation (Drying, Grinding) Sample_Collection->Sample_Preparation Extraction Metabolite Extraction (e.g., with Methanol) Sample_Preparation->Extraction Analysis UPLC/Q-TOF MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Picking, Alignment) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (e.g., this compound) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Ophiopogonanone F: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Given the absence of a specific Safety Data Sheet (SDS) for Ophiopogonanone F, the hazard profile of the closely related compound, Ophiopogonanone A, offers valuable insight. Ophiopogonanone A is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with similar precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
Acute Aquatic Toxicity Very toxic to aquatic life.[1]Avoid release to the environment.[1]
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]Collect spillage.[1]

General Disposal Protocol for this compound

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant[1]. The following steps outline a general protocol for handling and preparing the compound for disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.

2. Containment of Spills:

  • In the event of a spill, avoid dust formation.

  • Carefully sweep up the solid material.

  • Place the spilled material into a suitable, labeled, and sealed container for disposal[2].

3. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical and is tightly sealed.

4. Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials, until it can be collected by a certified waste disposal service.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Step 2a: Contain Spill - Sweep up solid - Place in sealed container spill->contain_spill Yes collect_waste Step 2b: Collect Waste - Place in designated hazardous waste container spill->collect_waste No label_waste Step 3: Label Container - 'Hazardous Waste' - Chemical Name & Hazards contain_spill->label_waste collect_waste->label_waste store_waste Step 4: Store Safely - Cool, well-ventilated area label_waste->store_waste contact_ehs Step 5: Arrange Disposal - Contact EHS or certified disposal company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Ophiopogonanone F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ophiopogonanone F

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds, given the limited specific data available for this compound. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous compounds.

Body Part Personal Protective Equipment Specifications & Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[1]
Hands Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves offer broad protection for short-term use.[1] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Laboratory coat or impervious clothingA lab coat should be worn and fully buttoned.[1][2] For larger quantities or increased risk of splashing, chemical-resistant overalls are recommended.
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf ventilation is inadequate or dust/aerosol formation is likely, a suitable respirator may be required.[1][2]
Feet Closed-toe shoesShoes must fully cover the feet.[1]
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Operational and Disposal Plans

Handling and Storage Protocol

Safe Handling:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2]

  • Avoiding Contact: Take measures to avoid direct contact with the skin, eyes, and clothing.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Containers: Collect waste in suitable and properly labeled containers.

  • Regulations: Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of a chemical compound like this compound in a laboratory setting.

G prep Preparation (Don PPE, Check Safety Equipment) handling Chemical Handling (Under Fume Hood) prep->handling experiment Experimental Procedure handling->experiment spill Spill Occurs handling->spill decon Decontamination (Clean Workspace & Equipment) experiment->decon experiment->spill disposal Waste Disposal (Segregate & Label Waste) decon->disposal removal PPE Removal & Personal Hygiene disposal->removal end_point End removal->end_point spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->decon

Caption: Standard laboratory workflow for handling chemical compounds, including a contingency for accidental spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone F
Reactant of Route 2
Ophiopogonanone F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.